Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17505. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)7-4-6(2)12-9(13)8(7)5-11/h4H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJRKBMJIICKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280583 | |
| Record name | Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18619-97-1 | |
| Record name | 18619-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-2-hydroxy-6-methyl-isonicotinic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate synthesis mechanism
An In-Depth Technical Guide to the Synthesis of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Abstract
This technical guide provides a comprehensive examination of the synthesis mechanism for this compound, a pivotal intermediate in the development of novel therapeutics and agrochemicals.[1] The document elucidates the core chemical transformations, focusing on a robust and widely adopted synthetic route involving the condensation of ethyl 2,4-dioxovalerate and 2-cyanoacetamide.[2] We will dissect the reaction on a molecular level, exploring the causality behind experimental choices, the role of catalysts, and the critical parameters that govern reaction efficiency and product purity. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights and a detailed, self-validating experimental protocol.
Introduction: A Versatile Pyridone Scaffold
Chemical Identity and Significance
This compound, systematically named Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, is a highly functionalized heterocyclic compound.[3] Its structure is characterized by a 2-pyridone core, a tautomeric form of 2-hydroxypyridine, which is crucial for its chemical reactivity and biological interactions.[4] The presence of multiple reactive sites—a cyano group, an ester, and a methyl group—makes it an exceptionally valuable building block in synthetic organic chemistry.
This compound serves as a key precursor in the synthesis of a wide array of more complex molecules, particularly for pharmaceutical and agrochemical applications.[1] Its derivatives have garnered significant interest for their potential anti-inflammatory and antioxidant properties, positioning it as a compound of interest in modern drug design and discovery programs.[1]
Foundational Synthetic Strategies for 2-Pyridones
The synthesis of substituted 2-pyridone rings is a cornerstone of heterocyclic chemistry. Several named reactions provide access to this scaffold, with the choice of method depending on the desired substitution pattern. The Guareschi-Thorpe condensation, for instance, reacts a cyanoacetamide with a 1,3-diketone to yield a 2-pyridone, a reaction pathway that shares mechanistic similarities with the synthesis of our target molecule.[4] The synthesis we will explore can be classified as a modified Hantzsch-type reaction or a one-pot condensation-cyclization sequence, prized for its efficiency and atom economy.
The Core Synthesis Mechanism: A Stepwise Elucidation
The most direct and industrially relevant synthesis of this compound proceeds from the condensation of Ethyl 2,4-dioxovalerate and 2-Cyanoacetamide .[2] This transformation is typically catalyzed by a mild base, such as piperidine or an alkali metal carbonate, in a protic solvent like ethanol. The mechanism can be dissected into three primary stages: Knoevenagel condensation, intramolecular cyclization, and subsequent dehydration.
Mechanistic Breakdown
-
Base-Catalyzed Knoevenagel Condensation: The reaction initiates with the deprotonation of the active methylene group of 2-cyanoacetamide by the base catalyst. This generates a stabilized carbanion. Concurrently, the more reactive ketone at the 4-position of ethyl 2,4-dioxovalerate is attacked by this nucleophilic carbanion. This step is a classic Knoevenagel condensation, chosen for its high efficiency in forming carbon-carbon bonds with carbonyl compounds. The choice of a mild base is critical; a strong base could lead to undesired side reactions, such as self-condensation of the dicarbonyl starting material or hydrolysis of the ester group.
-
Intramolecular Cyclization (Michael Addition): Following the initial condensation, the intermediate possesses a nucleophilic amide nitrogen and an electrophilic α,β-unsaturated carbonyl system. The amide nitrogen performs an intramolecular conjugate (Michael) addition to the electron-deficient double bond. This ring-closing step is the key to forming the six-membered dihydropyridine ring. This step is often spontaneous under the reaction conditions as it leads to a thermodynamically favored cyclic structure.
-
Dehydration and Tautomerization: The resulting cyclic intermediate readily undergoes dehydration (elimination of a water molecule) to achieve an aromatic pyridone ring system, which is a significant thermodynamic driving force for the reaction. The final product exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the more stable 2-pyridone form.[4] In the solid state and in most solvents, the 2-pyridone tautomer is overwhelmingly favored.[5]
Mechanistic Diagram
The following diagram illustrates the complete reaction pathway from starting materials to the final 2-pyridone product.
References
- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, a substituted pyridinone derivative, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its chemical scaffold is of significant interest in medicinal chemistry due to its potential anti-inflammatory and antioxidant properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical behavior, stability, and analytical characterization. Understanding these properties is crucial for its effective utilization in drug design, synthesis, and formulation development.
Chemical Identity and Structure
This compound is systematically named ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.[2] Its chemical structure consists of a 2-pyridone ring substituted with a methyl group at the 6-position, a cyano group at the 3-position, and an ethyl carboxylate group at the 4-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 18619-97-1[1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₃[2][3] |
| Molecular Weight | 206.20 g/mol [2] |
| IUPAC Name | ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate[2] |
| Synonyms | Ethyl 3-cyano-2-hydroxy-6-methylpyridine-4-carboxylate, 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester[1][2] |
A critical aspect of the structure of this compound is its existence in tautomeric forms. The 2-hydroxy-pyridine form is in equilibrium with the 2-pyridone form, with the latter being predominant in the solid state and in polar solvents. This tautomerism significantly influences the compound's chemical reactivity and biological activity.
Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.
Table 2: Core Physicochemical Data
| Property | Value | Source |
| Melting Point | 219 °C | [1] |
| Boiling Point (Predicted) | 371.6 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.26 g/cm³ | [1] |
| pKa (Predicted) | 8.09 ± 0.10 | [1] |
| LogP (Predicted) | 0.4 | [2] |
Solubility Profile
Experimental Protocol: Qualitative Solubility Assessment
A standardized protocol to assess the qualitative solubility of this compound would involve the following steps:
-
Preparation of Solvent Vials: Dispense 1 mL of each test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO) into separate, clearly labeled vials.
-
Initial Compound Addition: Add approximately 1 mg of the compound to each vial.
-
Observation and Agitation: Vigorously vortex each vial for 30 seconds and visually inspect for dissolution.
-
Incremental Addition: If the compound dissolves completely, add further 1 mg increments, vortexing after each addition, until the solution becomes saturated or a predefined upper limit (e.g., 10 mg/mL) is reached.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of compound that dissolves.
Caption: Workflow for qualitative solubility assessment.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the ethyl ester protons. The chemical shift of the N-H proton in the pyridone tautomer would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbons of the ester and the pyridone ring, the carbon of the cyano group, the aromatic carbons, and the aliphatic carbons of the methyl and ethyl groups. For a structurally similar compound, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹³C NMR spectrum in DMSO-d₆ showed peaks at 165.8 (C=O, ester), 152.6 (C=O, ring), 148.7, 145.3, 128.8, 128.5, 127.7, 126.7 (aromatic/vinylic carbons), 99.7, 59.6, 54.4, 18.2 (methyl), and 14.5 (ethyl).[4] This provides a useful reference for the expected chemical shifts in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyridone ring.
-
C-H Stretch: Absorption bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and ethyl groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ for the cyano group.
-
C=O Stretch: Strong absorption bands in the region of 1650-1750 cm⁻¹ for the carbonyl groups of the pyridone ring and the ethyl ester. The exact positions will be influenced by conjugation and hydrogen bonding.
-
C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ for the C-O stretching vibrations of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 206.20), the molecular ion peak [M]⁺ would be observed at m/z 206. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a fragment at m/z 161. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the pyridone ring.
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the functional groups present in its structure. The 2-pyridone ring is a versatile scaffold for further chemical modifications. The presence of the cyano and ester groups allows for a variety of chemical transformations. For instance, 3-cyano-2-pyridones can be synthesized through the reaction of cyanoacetamide derivatives with acetylacetone in the presence of a base like potassium hydroxide in ethanol.[5]
The stability of substituted pyridines can be influenced by the nature and position of the substituents. Generally, the pyridone tautomer is more stable than the hydroxypyridine form. The compound should be stored in a dry, room-temperature environment to prevent degradation.[1]
Synthesis
A common synthetic route to this compound involves the condensation reaction of Ethyl 2,4-dioxovalerate with 2-Cyanoacetamide. This method provides a straightforward approach to constructing the substituted pyridone ring system.
Caption: A general synthetic scheme for this compound.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its reported anti-inflammatory and antioxidant properties make it an attractive starting material for the development of novel drugs targeting a range of diseases.[1] It is also utilized in the agrochemical industry as an intermediate for the synthesis of new crop protection agents.[1]
Conclusion
This compound is a versatile chemical intermediate with a rich physicochemical profile. Its tautomeric nature, solubility characteristics, and spectroscopic properties are all critical factors that influence its application in scientific research and industrial processes. This guide has provided a detailed overview of these properties, offering a foundational understanding for researchers and developers working with this important compound. Further experimental studies to quantify its solubility in various solvents and to fully elucidate its reactivity and stability under different conditions would be of significant value to the scientific community.
References
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate CAS number 18619-97-1
An In-depth Technical Guide to Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS: 18619-97-1)
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 18619-97-1), a highly functionalized pyridine derivative. This document delves into its fundamental chemical properties, established synthetic routes, and its significant role as a versatile building block in the fields of pharmaceutical and agrochemical research. We will explore the compound's structural nuances, including its prominent keto-enol tautomerism, and provide detailed, actionable protocols for its synthesis. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in novel molecular design and discovery.
Introduction: The Significance of the 2-Pyridone Scaffold
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the 2-pyridone core being a particularly privileged structure.[1] This moiety is present in numerous natural products and synthetic compounds that exhibit a wide array of biological and therapeutic activities.[1][2] The unique electronic and structural properties of 2-pyridones make them ideal for designing molecules that can interact with various biological targets.[3] A notable example is Milrinone, a 3-cyano-2-pyridone derivative used clinically for the treatment of congestive heart failure.[4]
This compound is a key member of this chemical class. Its multifunctional nature—possessing a nitrile, an ester, a methyl group, and the characteristic pyridone core—makes it an exceptionally valuable intermediate for generating diverse molecular libraries.[5]
A critical chemical feature of this compound is its existence as a tautomeric mixture of the 2-hydroxy (enol) and 2-oxo (keto or pyridone) forms. The pyridone form is generally the predominant and more stable tautomer. This equilibrium is fundamental to its reactivity and interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Cas 18619-97-1,this compound | lookchem [lookchem.com]
A Guide to the Spectroscopic Characterization of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
This technical guide provides a detailed exploration of the spectroscopic properties of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a comprehensive understanding of this molecule's structural features. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a robust, predicted spectroscopic profile based on its known chemical structure and data from analogous compounds. This approach provides a strong foundational framework for researchers working with this and related molecules.
Introduction
This compound, with the chemical formula C₁₀H₁₀N₂O₃, is a substituted pyridine derivative.[1] Its structure, featuring a confluence of cyano, hydroxyl, and ester functional groups, makes it a molecule of interest in medicinal chemistry and materials science.[2][3][4] Understanding its precise molecular architecture is paramount for elucidating its reactivity, biological activity, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a thorough interpretation of the expected spectral features.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by drawing parallels with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 12.0 - 13.0 | Singlet (broad) | 1H |
| Pyridine-H | 6.2 - 6.4 | Singlet | 1H |
| -O-CH₂-CH₃ | 4.2 - 4.4 | Quartet | 2H |
| Pyridine-CH₃ | 2.3 - 2.5 | Singlet | 3H |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | 3H |
Interpretation of Predicted ¹H NMR Spectrum:
-
Hydroxyl Proton (-OH): The proton of the hydroxyl group is expected to be significantly deshielded due to hydrogen bonding and the electronic effects of the pyridine ring, appearing as a broad singlet at a high chemical shift.
-
Pyridine Proton (Pyridine-H): The lone proton on the pyridine ring is in an electron-poor environment, leading to a downfield chemical shift.
-
Ethyl Ester Protons (-O-CH₂-CH₃): The methylene protons (-CH₂-) are adjacent to an electron-withdrawing oxygen atom, causing them to resonate at a lower field than the methyl protons (-CH₃). The methylene signal will appear as a quartet due to coupling with the three neighboring methyl protons, and the methyl signal will be a triplet due to coupling with the two methylene protons.
-
Methyl Pyridine Protons (Pyridine-CH₃): The methyl group attached to the pyridine ring will appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 170 |
| C-OH (Pyridine) | 160 - 165 |
| C-CN (Pyridine) | 150 - 155 |
| C-CH₃ (Pyridine) | 145 - 150 |
| C≡N | 115 - 120 |
| C-H (Pyridine) | 105 - 110 |
| C (ipso-CN, Pyridine) | 90 - 95 |
| -O-CH₂-CH₃ | 60 - 65 |
| Pyridine-CH₃ | 18 - 22 |
| -O-CH₂-CH₃ | 13 - 16 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Carbonyl and Hydroxyl Carbons: The carbons of the ester carbonyl group and the carbon bearing the hydroxyl group are the most deshielded due to the direct attachment of electronegative oxygen atoms.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons attached to the nitrogen, oxygen, and cyano groups will be downfield.
-
Cyano Carbon (C≡N): The carbon of the cyano group typically appears in the 115-120 ppm range.
-
Alkyl Carbons: The carbons of the ethyl and methyl groups are shielded and will appear at the most upfield positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Tautomer) | 3100 - 3500 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| C=O Stretch (Ester) | 1700 - 1730 | Strong, Sharp |
| C=C/C=N Stretch (Pyridine) | 1500 - 1650 | Medium to Strong |
| C-O Stretch | 1000 - 1300 | Strong |
Interpretation of Predicted IR Spectrum:
-
The presence of a broad absorption band in the high-frequency region will be indicative of the O-H and potentially N-H (from the pyridone tautomer) stretching vibrations.
-
A sharp, medium-intensity peak around 2240 cm⁻¹ will confirm the presence of the cyano group.
-
A strong, sharp absorption in the 1700-1730 cm⁻¹ range is characteristic of the ester carbonyl group.
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations and C-O stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Analysis | Predicted Result |
| Molecular Ion (M⁺) | m/z = 206.07 |
| Major Fragmentation Pathways | Loss of the ethoxy group (-OC₂H₅, m/z = 45) |
| Loss of CO from the ester (m/z = 28) | |
| Fragmentation of the pyridine ring |
Interpretation of Predicted Mass Spectrum:
-
The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (206.20 g/mol ).[1]
-
Common fragmentation patterns would involve the loss of the ethyl ester functionality, either as an ethoxy radical or through rearrangements.
Experimental Methodologies
To acquire the spectroscopic data discussed above, the following standard laboratory procedures would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By leveraging fundamental principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with related compounds, we have constructed a comprehensive spectral profile. This guide is intended to serve as a valuable resource for researchers, aiding in the identification and structural elucidation of this and similar molecules, and facilitating further exploration of their chemical and biological properties. The provided methodologies represent standard practices for obtaining high-quality spectroscopic data.
References
An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, with a specialized focus on its solubility and chemical stability. As a key intermediate in pharmaceutical synthesis, understanding these parameters is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety.[1] This document outlines detailed protocols for determining aqueous and organic solubility, conducting forced degradation studies in line with regulatory expectations, and developing a stability-indicating analytical method. The causality behind experimental choices is explained, offering field-proven insights for researchers and drug development professionals.
Introduction
Chemical Identity and Structure
This compound belongs to the substituted pyridine class of heterocyclic compounds.[2][3][4] Its structure is characterized by a pyridine ring functionalized with an ethyl ester, a cyano group, a hydroxyl group, and a methyl group. This arrangement of functional groups dictates its chemical reactivity, potential for intermolecular interactions, and ultimately, its solubility and stability profiles. The molecule can exist in tautomeric forms, primarily between the pyridin-2(1H)-one and the 2-hydroxypyridine forms, which significantly influences its properties.
-
IUPAC Name: ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate[5]
Significance in Medicinal Chemistry
Substituted pyridones are recognized as privileged scaffolds in drug discovery due to their ability to act as bioisosteres for various functional groups and their favorable drug-like properties, such as metabolic stability and aqueous solubility.[10] this compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), with potential applications stemming from its anti-inflammatory and antioxidant properties.[1]
The Critical Role of Solubility and Stability in Preformulation
The journey of a drug candidate from discovery to a marketable product is critically dependent on its preformulation profile.
-
Solubility directly impacts bioavailability. An API must dissolve to be absorbed and exert its therapeutic effect. Poor solubility is a major hurdle in drug development.
-
Stability ensures that the drug maintains its identity, purity, and potency throughout its shelf life.[11] Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[12]
Therefore, a thorough investigation of these attributes is not merely a regulatory requirement but a fundamental scientific necessity for de-risking a development program.
Physicochemical Properties
A summary of key physicochemical descriptors for this compound is presented below. These values, some of which are predicted, provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Melting Point | 219 °C | [1] |
| Boiling Point (at 760 mmHg) | 371.6 °C | [1] |
| Density | 1.26 g/cm³ | [1] |
| pKa (Predicted) | 8.09 ± 0.10 | [1] |
| LogP (XLogP3) | 0.4 | [5] |
The predicted pKa of ~8.09 suggests the compound is weakly acidic, likely due to the hydroxyl group on the pyridine ring. The low LogP value indicates a relatively hydrophilic nature, suggesting a preference for aqueous environments over lipid ones.
Aqueous and Solvent Solubility Profile
Theoretical Considerations: The "Why" Behind Solubility
The principle of "like dissolves like" governs solubility. The polarity of this compound, arising from its ester, hydroxyl, and cyano groups, as well as the nitrogen in the pyridine ring, allows for hydrogen bonding and dipole-dipole interactions.[2] Therefore, it is expected to have some solubility in polar solvents. However, the overall structure also has nonpolar hydrocarbon regions (ethyl and methyl groups), which will influence its solubility in organic solvents. The pH of the aqueous medium will be a critical factor, as ionization of the weakly acidic hydroxyl group at pH values above the pKa will convert the molecule to its more soluble anionic form.
Experimental Determination of Solubility
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[13]
Objective: To determine the pH-solubility profile of the compound in buffers relevant to the physiological pH range (1.2-6.8) at 37 °C, as recommended by WHO/ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[14]
Methodology:
-
Preparation: Prepare a series of aqueous buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Agitate the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[13][14] Preliminary experiments should confirm the time required to reach a plateau in concentration.[13]
-
Phase Separation: After equilibration, allow the samples to stand to let solids settle. Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or HPLC (see Section 6.0).
-
Replication: Perform each determination in at least triplicate to ensure reproducibility.[14]
Objective: To assess the compound's solubility in a range of solvents commonly used in formulation development.
Methodology: The protocol is identical to the aqueous solubility determination, but using various organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO, Ethyl Acetate) instead of aqueous buffers. The experiment is typically conducted at room temperature (25 ± 2 °C).
Data Presentation
The solubility data should be compiled into a clear, comparative table.
| Solvent/Buffer (at 37 °C) | Solubility (mg/mL) | Solubility (mol/L) |
| pH 1.2 Buffer (0.1 N HCl) | [Experimental Data] | [Calculated Data] |
| pH 4.5 Buffer (Acetate) | [Experimental Data] | [Calculated Data] |
| pH 6.8 Buffer (Phosphate) | [Experimental Data] | [Calculated Data] |
| Water | [Experimental Data] | [Calculated Data] |
| Ethanol | [Experimental Data] | [Calculated Data] |
| Propylene Glycol | [Experimental Data] | [Calculated Data] |
| DMSO | [Experimental Data] | [Calculated Data] |
Chemical Stability and Degradation Pathways
Understanding Chemical Instability
Chemical stability assessment is performed through forced degradation (stress testing) studies.[11][12][15] These studies expose the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[11][16] This information is crucial for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[11][12] According to ICH guidelines, stress testing should evaluate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[15][17]
Forced Degradation Studies (Stress Testing)
Causality: The conditions are chosen to target specific chemical functionalities. The ester group is susceptible to hydrolysis, the electron-rich pyridine ring can be prone to oxidation, and the conjugated system may be sensitive to photolytic degradation. A target degradation of 5-20% is generally considered appropriate to ensure that secondary degradation is minimized.[15]
-
Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80 °C.
-
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C (base-catalyzed hydrolysis is typically faster).
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at 80 °C.
-
Procedure: Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours). At each point, withdraw an aliquot, neutralize it if necessary, dilute to a target concentration, and analyze using the stability-indicating HPLC method.
-
Procedure: Dissolve the compound in a suitable solvent and treat it with 3-6% hydrogen peroxide (H₂O₂) at room temperature.
-
Monitoring: Analyze samples at various time points (e.g., 2, 4, 8, 24 hours) by HPLC.
-
Procedure: Expose a solid sample and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.[15][18] A control sample should be protected from light.
-
Analysis: Analyze the exposed and control samples by HPLC after a specified duration of exposure.
-
Procedure: Expose the solid compound to dry heat (e.g., 105 °C) in an oven.
-
Analysis: Analyze the sample at various time points by HPLC to assess degradation.
Proposed Degradation Pathways
Based on the structure, the primary degradation pathway is likely to be the hydrolysis of the ethyl ester bond under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-cyano-2-hydroxy-6-methylisonicotinic acid) and ethanol.
References
- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 18619-97-1 [chemicalbook.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound | CAS 18619-97-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Ethyl 3-cyano-2-mercapto-6-methylisonicotinate | 56891-69-1 [chemicalbook.com]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. pharmatimesofficial.com [pharmatimesofficial.com]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
The Pharmacological Potential of Cyanopyridine Derivatives: A Technical Guide for Researchers
Introduction
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a cyano (-CN) group to this heterocyclic ring system gives rise to cyanopyridine derivatives, a class of compounds that has garnered significant attention for its diverse and potent biological activities. The electron-withdrawing nature of the nitrile group profoundly influences the electronic properties of the pyridine ring, often enhancing interactions with biological targets and opening up diverse synthetic possibilities.[2] This technical guide provides an in-depth exploration of the significant biological activities of cyanopyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates mechanisms of action, presents detailed experimental protocols, and summarizes key quantitative data to facilitate further investigation and application of this promising class of compounds.
I. Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Cyanopyridine derivatives have emerged as a versatile scaffold for the development of novel anticancer agents, demonstrating the ability to modulate a variety of molecular targets and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3]
A. Mechanisms of Anticancer Action
The anticancer effects of cyanopyridine derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer progression. Several distinct mechanisms have been identified:
-
Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a critical role in cell survival and proliferation. Several 3-cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase.[4][5] By binding to the ATP-binding pocket of Pim-1, these derivatives block its catalytic activity, leading to the downregulation of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.[6][7]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting tumor growth and metastasis. Certain aminocyanopyridine derivatives have been shown to effectively inhibit the STAT3 signaling pathway.[8][9] These compounds can block the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival.[8][10]
-
Survivin Modulation: Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human tumors and is associated with resistance to chemotherapy.[3][11] Novel 3-cyanopyridine derivatives have been developed as survivin modulators.[3][12] These compounds can interfere with survivin's function, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[11] The proposed mechanism involves the binding of these derivatives to the dimerization interface of survivin.[3]
-
Dual VEGFR-2/HER-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation, respectively. Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory action against both VEGFR-2 and HER-2.[13] This dual-inhibition strategy offers a promising approach to simultaneously target tumor growth and its blood supply.
Signaling Pathway of STAT3 Inhibition by Cyanopyridine Derivatives
Caption: Inhibition of the JAK-STAT3 signaling pathway by cyanopyridine derivatives.
B. Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of cyanopyridine derivatives has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyanopyridin-2-one | 7h | MCF-7 (Breast) | 1.89 | [4] |
| 2-Methoxy-3-cyanopyridine | 8f | MCF-7 (Breast) | 1.69 | [4] |
| 2-Amino-3-cyanopyridine | 3n | HCT-116 (Colorectal) | 10.50 | [9] |
| 2-Amino-3-cyanopyridine | 3n | A375 (Melanoma) | 4.61 | [9] |
| 3-Cyanopyridine | 4d | HepG2 (Liver) | 6.95 | [14] |
| 3-Cyanopyridine | 4c | HCT-116 (Colorectal) | 7.15 | [5] |
| 3-Cyanopyridone | 5e | MCF-7 (Breast) | 1.39 | [13] |
| 3-Cyanopyridone | 5a | HepG2 (Liver) | 2.71 | [13] |
| 1,3,4-Oxadiazole-Cyanopyridine | 4e | MCF-7 (Breast) | 8.352 | [15] |
| 1,3,4-Oxadiazole-Cyanopyridine | 4a | CaCo-2 (Colorectal) | 2.612 | [15] |
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | 5c | HEPG2 (Liver) | 1.46 | [16] |
C. Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][17]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[18][19]
-
Compound Treatment: Prepare serial dilutions of the cyanopyridine derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[18]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[2]
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate. Various detection methods can be used, including radiometric, fluorescence, and luminescence-based assays.[20][21]
Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and cyanopyridine derivative solutions in an appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the cyanopyridine derivative at various concentrations. Incubate briefly to allow for inhibitor binding.[20]
-
Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[20]
-
Stop Reaction and Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[21]
-
ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Cyanopyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][3]
A. Mechanism of Antimicrobial Action
While the exact mechanisms of action for many antimicrobial cyanopyridine derivatives are still under investigation, some studies have pointed towards the inhibition of essential bacterial enzymes.
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Some N-amino-5-cyano-6-pyridone derivatives have been shown to inhibit DNA gyrase A, thereby disrupting bacterial DNA synthesis.[14]
B. Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of cyanopyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[22]
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| N-amino-5-cyano-6-pyridone | 3d | Escherichia coli | 3.91 | [14] |
| N-amino-5-cyano-6-pyridone | 3e | Escherichia coli | 3.91 | [14] |
| 2-Amino-3-cyanopyridine | 2c | Staphylococcus aureus | 0.039 | [7] |
| 2-Amino-3-cyanopyridine | 2c | Bacillus subtilis | 0.039 | [7] |
| 2-Amino-3-cyanopyridine | IIh | Escherichia coli | - | [3] |
| 2-Amino-3-cyanopyridine | IId | Staphylococcus aureus | - | [3] |
Note: Specific MIC values for IIh and IId were not provided in the source but were noted to have significant activity.
C. Experimental Protocols
This is a standard method for determining the MIC of an antimicrobial agent.[23][24]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[9][11]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the cyanopyridine derivative in a suitable solvent. Perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.[23]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[23]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial agent dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[25]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[23]
III. Antiviral Activity: Targeting Viral Replication
Several cyanopyridine derivatives have been investigated for their potential to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and influenza virus.[19][22]
A. Mechanisms of Antiviral Action
The antiviral mechanisms of cyanopyridine derivatives are diverse and depend on the specific virus being targeted.
-
HIV Reverse Transcriptase Inhibition: Some pyridine oxide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[22][23] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA.
-
Inhibition of Influenza Polymerase: Certain C-nucleoside analogues of cyanopyridine have been shown to inhibit the influenza virus polymerase, a key enzyme complex responsible for the replication and transcription of the viral RNA genome.[19][26]
B. Quantitative Data: Antiviral Activity
The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.
| Compound Class | Derivative Example | Virus | EC50 | Reference |
| Pyridine Oxide | JPL-133 | HIV-1 (IIIB) | 0.05 µg/mL | [22] |
| Imidazopyridine-Schiff Base | 4a | HIV-1 | 82.02 µg/mL | [21] |
| Imidazopyridine-Schiff Base | 4a | HIV-2 | 47.72 µg/mL | [21] |
| Phenylaminopyridine | 27 | HIV-1 (wild-type) | 0.2 nM | [27] |
C. Experimental Protocols
This is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][28]
Principle: A confluent monolayer of host cells is infected with the virus in the presence of various concentrations of the antiviral compound. An overlay medium is added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.[10][29]
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells in 6- or 12-well plates and grow them to confluency.[28]
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of the cyanopyridine derivative and incubate to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours.[28]
-
Overlay: After adsorption, remove the inoculum and add an overlay medium (e.g., containing agarose or carboxymethylcellulose) to each well. This solidifies and prevents the virus from spreading freely.[5]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[28]
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.[5]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
IV. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanopyridine derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[3][8]
A. Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of cyanopyridine derivatives are linked to their ability to inhibit key mediators of the inflammatory response.
-
Inhibition of Nitric Oxide Production: Some cyanopyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[20] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. While not extensively studied, the structural similarity of some cyanopyridines to known COX-2 inhibitors suggests this as a potential mechanism of action.
B. Quantitative Data: Inhibition of Inflammatory Mediators
| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |
| Pyridothienotriazine | 10 | Nitrite Production | 11.2 | [20] |
| Pyridothienotriazine | 13 | Nitrite Production | 3.4 | [20] |
| Pyridothienotriazine | 10 | PGE₂ Production | 0.9 | [20] |
| Pyridothienotriazine | 13 | PGE₂ Production | 0.6 | [20] |
C. Experimental Protocols
This assay is used to screen for compounds with potential anti-inflammatory activity by measuring their ability to inhibit NO production in activated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO when stimulated with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable end product, nitrite, in the culture medium using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives for a short pre-incubation period.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell culture supernatants. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.
-
Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.
V. Synthesis of Bioactive Cyanopyridine Derivatives
The versatile biological activities of cyanopyridine derivatives have spurred the development of numerous synthetic methodologies. One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy. A common and effective approach involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[30][31] This method allows for the facile generation of a diverse library of 2-amino-3-cyanopyridine derivatives for biological screening.
General Synthetic Scheme for 2-Amino-3-Cyanopyridines
Caption: A generalized one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
VI. Concluding Remarks and Future Perspectives
Cyanopyridine derivatives represent a highly promising and versatile scaffold in the field of drug discovery. Their demonstrated efficacy against a wide array of biological targets associated with cancer, microbial infections, viral diseases, and inflammation underscores their therapeutic potential. The continued exploration of the structure-activity relationships of these compounds, coupled with advancements in synthetic chemistry and computational modeling, will undoubtedly lead to the development of novel and more potent therapeutic agents. This guide provides a solid foundation for researchers to delve into the rich pharmacology of cyanopyridine derivatives and to contribute to the advancement of this exciting area of medicinal chemistry. The detailed protocols and compiled data herein are intended to serve as a valuable resource for the design and execution of future studies aimed at unlocking the full therapeutic potential of this remarkable class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and pharmacological evaluation of some 8-cyanopyrido[3', 2':4,5]thieno[3,2-d]triazine derivatives as inhibitors of nitric oxide and eicosanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel agents show promise as anti-HIV compounds [natap.org]
- 24. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scienceopen.com [scienceopen.com]
- 30. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate via Guareschi-Thorpe Synthesis
Introduction: The Strategic Importance of the Guareschi-Thorpe Synthesis in Modern Drug Discovery
The Guareschi-Thorpe synthesis is a robust and versatile multicomponent reaction for the formation of substituted 2-pyridone rings.[1][2] This reaction has garnered significant interest within the pharmaceutical and drug development sectors due to the prevalence of the 2-pyridone scaffold in a wide array of biologically active molecules.[3][4][5] The target molecule of this guide, Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, serves as a critical intermediate in the synthesis of various therapeutic agents, finding applications in the development of treatments for inflammatory conditions and diseases related to oxidative stress.[6] Its synthesis via the Guareschi-Thorpe reaction provides an efficient and cost-effective route to this valuable building block.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into process optimization and troubleshooting.
Mechanistic Insights: A Stepwise Elucidation of the Guareschi-Thorpe Reaction
The Guareschi-Thorpe synthesis of this compound is a one-pot reaction that proceeds through a cascade of condensation and cyclization steps. The reaction typically involves the condensation of a β-ketoester (in this case, ethyl acetoacetate) with cyanoacetamide in the presence of a basic catalyst, often ammonia or an ammonium salt like ammonium acetate or ammonium carbonate.[2][5][7] The latter has been shown to function as both the nitrogen source for the pyridine ring and a promoter for the reaction, particularly in more environmentally benign aqueous media.[4][5][7][8]
The reaction mechanism can be dissected into the following key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation.[9][10][11] The base abstracts an acidic α-proton from cyanoacetamide to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetoacetate. Subsequent dehydration yields an unsaturated intermediate.
-
Michael Addition: The ammonia source (e.g., from ammonium acetate) then participates in a Michael addition to the α,β-unsaturated system of a second molecule of ethyl acetoacetate.[12][13][14][15] This step introduces the nitrogen atom that will become part of the resulting pyridine ring.
-
Intramolecular Cyclization and Tautomerization: The intermediate formed from the Michael addition undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the ester carbonyl groups. This is followed by dehydration and subsequent tautomerization to yield the stable 2-pyridone ring system of this compound.
The overall transformation efficiently assembles the highly functionalized pyridine core from simple, readily available starting materials.
References
- 1. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Synthesis of 2-pyridones [bristol.ac.uk]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Michael Addition [organic-chemistry.org]
The Versatile Cornerstone: Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate in Modern Organic Synthesis
Abstract
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, a polysubstituted pyridine derivative, has emerged as a highly versatile and valuable building block in the landscape of organic synthesis. Its unique arrangement of functional groups—a cyano, a hydroxyl, an ester, and a methyl group on a pyridine core—renders it a reactive and adaptable precursor for the construction of a diverse array of complex heterocyclic systems. This application note provides an in-depth exploration of the synthetic utility of this compound, detailing its preparation, key reactive sites, and its application in the synthesis of pharmacologically significant molecules, particularly fused heterocyclic systems like pyridopyrimidines. We present detailed, field-proven protocols, mechanistic insights, and a discussion of the strategic considerations essential for leveraging this reagent to its full potential in research and drug development.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 18619-97-1) is a cornerstone reagent in the synthesis of numerous nitrogen-containing heterocyclic compounds.[1][2][3][4][5][6] Its significance lies in the strategic placement of reactive functional groups on the pyridine ring, which allows for a variety of chemical transformations. The electron-withdrawing nature of the cyano and ester groups, combined with the nucleophilic and electrophilic potential of the hydroxyl and methyl groups, respectively, creates a molecule primed for cyclization and functionalization reactions.
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its derivatives have shown potential anti-inflammatory and antioxidant properties, making it a compound of interest in drug design and discovery.[1] The inherent reactivity of this compound allows for the efficient construction of fused ring systems, which are common scaffolds in many biologically active molecules.
Physicochemical Properties and Tautomerism
A key feature of this compound is its existence in tautomeric forms. The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone form, which often predominates. This tautomerism plays a crucial role in its reactivity, influencing its behavior in different reaction conditions.
| Property | Value |
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol [3] |
| CAS Number | 18619-97-1[3] |
| Appearance | Typically a white to off-white solid |
| pKa | 8.09 ± 0.10 (Predicted)[1] |
Note: Physical properties can vary slightly depending on the supplier and purity.
Synthetic Preparation: A Foundational Protocol
The most common and efficient synthesis of this compound involves a multicomponent reaction, a testament to the principles of green and efficient chemistry. A widely adopted method is the condensation of ethyl 2,4-dioxovalerate with 2-cyanoacetamide.[7]
Protocol 1: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
Ethyl 2,4-dioxovalerate
-
2-Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) and 2-cyanoacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Expected Yield: 60-75%
Rationale: This reaction proceeds via a Michael addition of the active methylene group of 2-cyanoacetamide to the α,β-unsaturated ketone system of ethyl 2,4-dioxovalerate, followed by an intramolecular cyclization and dehydration to form the substituted pyridine ring. Piperidine acts as a base catalyst to facilitate the initial deprotonation of 2-cyanoacetamide.
Figure 1. Synthetic workflow for this compound.
Key Applications in Heterocyclic Synthesis
The true utility of this compound is realized in its role as a precursor to more complex heterocyclic systems. A prime example is its use in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities, including kinase inhibition.[8][9]
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol details the synthesis of a substituted pyrido[2,3-d]pyrimidine-2,4-dione from this compound and urea.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide (strong base)
-
Ethanol (solvent)
-
Acetic acid (for neutralization)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1 equivalent) to the sodium ethoxide solution and stir until dissolved.
-
Add urea (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with glacial acetic acid, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water.
-
Dry the product under vacuum to yield the desired pyrido[2,3-d]pyrimidine-2,4-dione derivative.
Expected Yield: 70-85%
Mechanistic Insight: The reaction is initiated by the deprotonation of urea by the strong base, sodium ethoxide. The resulting nucleophilic urea then attacks the electrophilic cyano group of the pyridine derivative. This is followed by an intramolecular cyclization where the nitrogen of the pyridine ring attacks the carbonyl carbon of the urea moiety, leading to the formation of the fused pyrimidine ring after tautomerization.
Figure 2. Mechanistic pathway for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
Broadening the Synthetic Horizon: Further Transformations
The synthetic potential of this compound extends beyond the formation of pyridopyrimidines. The reactive sites on the molecule allow for a variety of other transformations:
-
Reactions at the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.
-
Reactions at the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or converted to a leaving group for nucleophilic substitution reactions.
-
Reactions at the Ester Group: The ester can be hydrolyzed, transesterified, or converted to an amide.
-
Reactions at the Methyl Group: The methyl group can be halogenated or oxidized under specific conditions.
These transformations open up avenues for the synthesis of a wide range of substituted pyridines and other fused heterocyclic systems, making this molecule a valuable tool in combinatorial chemistry and library synthesis for drug discovery.
Conclusion: A Versatile and Indispensable Reagent
This compound is a testament to the power of a well-designed building block in organic synthesis. Its inherent reactivity and multiple functional groups provide a versatile platform for the construction of complex molecular architectures, particularly those of medicinal interest. The protocols and insights provided in this application note are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important synthetic intermediate. As the demand for novel heterocyclic compounds continues to grow, the role of this compound as a key player in their synthesis is set to expand.
References
- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18619-97-1 [chemicalbook.com]
- 5. This compound | CAS 18619-97-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound|CAS 18619-97-1|TCIJT|製品詳細 [tci-chemical-trading.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a variety of biological targets, offering a fertile starting point for the development of novel therapeutics. The 2-pyridone core, and specifically its derivative Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, has emerged as such a scaffold. Its inherent chemical features, including a hydrogen bond donor and acceptor, a planar aromatic system, and multiple sites for functionalization, make it an attractive template for designing molecules with diverse pharmacological activities. This guide provides an in-depth exploration of this compound as a key building block in drug discovery, complete with detailed protocols for its synthesis, derivatization, and biological evaluation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Chemical Properties and Synthesis of the Core Scaffold
This compound (CAS No: 18619-97-1) is a stable, solid compound with a melting point of approximately 219°C.[1] Its structure features a 2-hydroxypyridine (or its tautomeric 2-pyridone form) ring substituted with a cyano group at the 3-position, an ethyl carboxylate at the 4-position, and a methyl group at the 6-position. This arrangement of functional groups provides a unique combination of electronic and steric properties that are conducive to diverse chemical modifications.
Protocol 1: Synthesis of this compound
A common and efficient method for the synthesis of the title compound is through a condensation reaction between an active methylene compound and a β-ketoester derivative. This protocol details the synthesis from ethyl 2,4-dioxovalerate and 2-cyanoacetamide.
Materials:
-
Ethyl 2,4-dioxovalerate
-
2-Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) and 2-cyanoacetamide (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly add dilute hydrochloric acid to the cooled reaction mixture to precipitate the product.
-
Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Expected Outcome: A crystalline solid with a yield of 70-80%.
Derivatization Strategies: Expanding the Chemical Space
The true power of this compound lies in its potential for derivatization. The hydroxyl, cyano, and ester functionalities, as well as the pyridine ring itself, offer multiple handles for chemical modification.
O-Alkylation of the 2-Hydroxyl Group
The 2-hydroxyl group can be readily alkylated to introduce a variety of substituents, which can modulate the compound's lipophilicity, solubility, and target-binding interactions.
This protocol is adapted from a similar procedure for the O-alkylation of a 2-oxo-3-cyanopyridine derivative.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in dry DMF or acetone, add the base (Cs₂CO₃ or K₂CO₃, 1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60°C for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF or acetone facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. Cesium carbonate is often a more effective base than potassium carbonate in such reactions due to the higher solubility of its salts and the "cesium effect," which can enhance reaction rates.
Caption: Workflow for the O-alkylation of the scaffold.
Application in Anticancer Drug Discovery
The 2-pyridone scaffold is a common feature in many anticancer agents, often acting as a kinase inhibitor. Derivatives of this compound can be screened for their antiproliferative activity against various cancer cell lines.
Protocol 3: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the synthesized compounds induce cell cycle arrest.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for anticancer screening of derivatives.
Application in Anti-inflammatory Drug Discovery
Derivatives of the isonicotinic acid scaffold have shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Protocol 5: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compounds
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a known COX inhibitor (e.g., Celecoxib for COX-2) as a positive control and a vehicle control.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the potency and selectivity of the inhibitors.
Data Presentation:
The results of the biological assays should be summarized in clear and concise tables for easy comparison.
Table 1: Anticancer Activity of Hypothetical Derivatives
| Compound | R-group (at O-position) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Scaffold | H | > 100 | > 100 |
| 1a | Benzyl | 15.2 | 25.8 |
| 1b | 4-Chlorobenzyl | 8.5 | 12.1 |
| 1c | Ethyl | 55.4 | 78.2 |
| Doxorubicin | - | 0.8 | 1.2 |
Table 2: Anti-inflammatory Activity of Hypothetical Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Scaffold | > 50 | > 50 | - |
| 1a | 25.6 | 5.2 | 4.9 |
| 1b | 18.3 | 1.8 | 10.2 |
| 1c | 45.1 | 15.7 | 2.9 |
| Celecoxib | 15.0 | 0.05 | 300 |
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization allow for the rapid generation of compound libraries with diverse chemical properties. The protocols detailed in this guide provide a robust framework for synthesizing, modifying, and evaluating the biological activity of derivatives of this scaffold in the context of anticancer and anti-inflammatory drug discovery. Future research in this area could explore other derivatization strategies, such as modification of the cyano and ester groups, and investigate the potential of these compounds against a broader range of biological targets. The systematic application of the principles and protocols outlined herein will undoubtedly contribute to the discovery of novel and potent therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Introduction: The Versatility of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate in Heterocyclic Synthesis
This compound is a highly functionalized pyridine derivative that serves as a versatile and valuable building block in the synthesis of a wide array of novel heterocyclic compounds. Its strategic placement of reactive functional groups—a cyano group, a hydroxyl group, an ester moiety, and a methyl substituent—allows for a diverse range of chemical transformations and cyclization strategies. This application note provides detailed protocols and scientific insights for the synthesis of several classes of fused pyridine heterocycles, including pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, and thieno[2,3-b]pyridines. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2]
The inherent reactivity of the o-cyano-hydroxypyridine moiety allows for facile annulation reactions, leading to the construction of fused ring systems. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the chemical space around these privileged heterocyclic cores.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Scientific Rationale: The synthesis of pyrazolo[3,4-b]pyridines from this compound is predicated on the classical cyclocondensation reaction with hydrazine hydrate.[3] The mechanism involves the initial reaction of hydrazine with the ester group to form a hydrazide, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the cyano group, leading to the formation of the pyrazole ring fused to the pyridine core. The tautomeric 2-hydroxypyridine exists in equilibrium with its 2-pyridone form, which is the reactive species in this transformation.
Experimental Protocol: Synthesis of Ethyl 3-amino-6-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol details a representative synthesis of a pyrazolo[3,4-b]pyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80%) (1.5 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous ethanol (20 mL/g of starting material), add hydrazine hydrate (1.5 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired ethyl 3-amino-6-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Data Presentation:
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Hydrazine hydrate | Ethyl 3-amino-6-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 85-95 | >300 |
Visualization of the Synthetic Workflow:
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Scientific Rationale: The synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound can be achieved through a cyclocondensation reaction with guanidine.[4] This transformation leverages the reactivity of the o-cyano-hydroxypyridine system. The guanidine acts as a binucleophile, with one amino group initially reacting with the ester to form an amidine intermediate. The second amino group of the guanidine then undergoes an intramolecular cyclization by attacking the cyano group, leading to the formation of the fused pyrimidine ring.
Experimental Protocol: Synthesis of 4-Amino-5-ethoxycarbonyl-7-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol outlines a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves completely.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for 10-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
The resulting precipitate is collected by filtration, washed with water and then with cold ethanol.
-
Dry the product under vacuum to obtain 4-amino-5-ethoxycarbonyl-7-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Data Presentation:
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Guanidine hydrochloride | 4-Amino-5-ethoxycarbonyl-7-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | 70-80 |
Visualization of the Synthetic Workflow:
Caption: Synthesis of a pyrido[2,3-d]pyrimidine derivative.
Synthesis of Thieno[2,3-b]pyridine Derivatives
Scientific Rationale: The construction of the thieno[2,3-b]pyridine ring system from this compound can be accomplished via a modified Gewald reaction.[1][5] This powerful multi-component reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. In this modified approach, the 2-hydroxypyridine is first converted to a more reactive 2-chloropyridine derivative. This intermediate then reacts with a sulfur nucleophile, such as ethyl thioglycolate, followed by an intramolecular cyclization to form the fused thiophene ring.
Experimental Protocol: Synthesis of Ethyl 3-amino-5-ethoxycarbonyl-7-methyl-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-6-carboxylate
This protocol describes a two-step synthesis of a thieno[2,3-b]pyridine derivative.
-
Step 1: Synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and a catalytic amount of DMF.
-
Carefully add phosphorus oxychloride dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 2-chloro-3-cyano-6-methylisonicotinate, which can be used in the next step without further purification.
-
-
-
Step 2: Synthesis of Ethyl 3-amino-5-ethoxycarbonyl-7-methyl-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-6-carboxylate
-
Materials:
-
Ethyl 2-chloro-3-cyano-6-methylisonicotinate (from Step 1) (1.0 eq)
-
Ethyl thioglycolate (1.1 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
To a freshly prepared solution of sodium ethoxide in anhydrous ethanol, add ethyl thioglycolate and stir for 15 minutes at room temperature.
-
Add a solution of Ethyl 2-chloro-3-cyano-6-methylisonicotinate in anhydrous ethanol to the reaction mixture.
-
Heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with dilute acetic acid.
-
The precipitated product is collected by filtration, washed with water, and then with cold ethanol.
-
Dry the product under vacuum to yield the desired thieno[2,3-b]pyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
-
Data Presentation:
| Intermediate/Product | Reagents | Yield (%) |
| Ethyl 2-chloro-3-cyano-6-methylisonicotinate | POCl₃, DMF | 80-90 |
| Ethyl 3-amino-5-ethoxycarbonyl-7-methyl-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-6-carboxylate | Ethyl thioglycolate, Sodium ethoxide | 65-75 |
Visualization of the Synthetic Workflow:
Caption: Two-step synthesis of a thieno[2,3-b]pyridine derivative.
Conclusion
This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of a variety of medicinally relevant fused heterocyclic systems. The protocols provided herein offer robust and efficient methods for the preparation of pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, and thieno[2,3-b]pyridines. These application notes serve as a practical guide for researchers in organic synthesis and drug discovery, enabling the exploration of novel chemical entities with potential therapeutic applications. Further derivatization of the synthesized scaffolds can lead to the development of compound libraries for biological screening.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide | Semantic Scholar [semanticscholar.org]
- 5. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols for Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate in Agrochemical Development
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of novel agrochemicals.[1] Its unique arrangement of a cyano group, a hydroxyl group (in its tautomeric 2-pyridone form), an ethyl ester, and a methyl group on the isonicotinate core presents multiple reactive sites for chemical modification. This allows for the systematic development of compound libraries with diverse functionalities, targeting a range of biological activities including fungicidal, herbicidal, and insecticidal actions.
The cyanopyridine moiety is a well-established pharmacophore in medicinal and agrochemical research, known to contribute to the biological activity of numerous compounds.[2] This document provides a comprehensive guide for researchers on the strategic application of this compound in the discovery and development of next-generation crop protection agents. We will delve into the synthetic pathways for derivatization, present detailed protocols for biological screening, and discuss the underlying principles of structure-activity relationship (SAR) studies.
Chemical Properties and Reactivity
Understanding the chemical characteristics of this compound is fundamental to its effective utilization in a synthetic workflow.
| Property | Value | Reference |
| CAS Number | 18619-97-1 | [1][3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][3] |
| Molecular Weight | 206.2 g/mol | [1][3] |
| Melting Point | 219 °C | [1] |
| Boiling Point | 371.6 °C at 760 mmHg | [1] |
| Appearance | Solid | |
| Tautomerism | Exists in equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms. The 2-pyridone form generally predominates. |
The key reactive centers for derivatization are the 2-hydroxy (2-pyridone) group and the ethyl ester at the 4-position. The 2-pyridone moiety can undergo O-alkylation to form 2-alkoxy derivatives, a critical step in creating a diverse library of compounds.[5][6] The ethyl ester can be converted into amides, hydrazides, or other functionalities, which are common toxophores in agrochemicals.[7][8]
Synthetic Pathways for Agrochemical Candidates
The strategic derivatization of this compound allows for the exploration of a wide chemical space to identify potent agrochemical candidates. Below are two fundamental synthetic pathways.
Workflow for Synthesis of Novel Agrochemical Candidates
Caption: Synthetic workflow for generating diverse agrochemical candidates.
PART 1: Synthesis of 2-Alkoxy-3-cyanopyridine Derivatives
The introduction of an ether linkage at the 2-position can significantly modulate the biological activity of the parent molecule. The Williamson ether synthesis is a classic and effective method for this transformation.[9][10][11][12]
Protocol 1: O-Alkylation of this compound
Objective: To synthesize a library of 2-alkoxy derivatives by reacting the starting material with various alkyl halides.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
A selection of alkyl halides (e.g., benzyl bromide, ethyl iodide, propargyl bromide)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), finely pulverized potassium carbonate (1.5 eq.), and anhydrous DMF (10 mL per gram of starting material).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and maintain it under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-alkoxy derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the 2-pyridone without causing hydrolysis of the ethyl ester.
-
Solvent: DMF or acetonitrile are polar aprotic solvents that effectively dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Elevated temperatures are necessary to drive the reaction to completion in a reasonable timeframe.
PART 2: Synthesis of 3-Cyano-2-hydroxy-isonicotinamide Derivatives
The conversion of the ethyl ester to an amide introduces a key functional group present in many commercial agrochemicals.[7]
Protocol 2: Amidation of Ethyl 3-cyano-2-alkoxy-6-methylisonicotinate
Objective: To synthesize a library of isonicotinamide derivatives from the 2-alkoxy intermediates.
Materials:
-
Ethyl 3-cyano-2-alkoxy-6-methylisonicotinate (from Protocol 1)
-
A selection of primary or secondary amines (e.g., aniline, benzylamine, morpholine)
-
Sodium methoxide (catalytic amount)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the Ethyl 3-cyano-2-alkoxy-6-methylisonicotinate derivative (1.0 eq.) in anhydrous methanol.
-
Add the desired amine (1.2 eq.) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure isonicotinamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes: Biological Screening Protocols
Once a library of derivatives has been synthesized, a systematic biological screening is essential to identify lead compounds.
Protocol 3: In Vitro Antifungal Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against key plant pathogenic fungi.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in PDB in a 96-well plate.
-
Prepare a fungal spore suspension and adjust the concentration to 1 x 10⁵ spores/mL.
-
Inoculate each well with the fungal spore suspension. Include a positive control (commercial fungicide), a negative control (no compound), and a solvent control (DMSO).
-
Incubate the plates at 25°C for 48-72 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible fungal growth.
Protocol 4: Pre-Emergence Herbicidal Activity Assay
Objective: To evaluate the pre-emergence herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Seeds of a model weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)
-
Pots filled with a standardized soil mix
-
Spraying equipment
Procedure:
-
Sow the seeds of the weed and crop species in separate pots.
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant.
-
Apply the solutions evenly to the soil surface of the pots.
-
Include a positive control (commercial herbicide) and a negative control (solvent only).
-
Place the pots in a greenhouse under controlled conditions.
-
After 14-21 days, assess the herbicidal activity by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
Protocol 5: Insecticidal Contact Toxicity Assay
Objective: To assess the contact toxicity of the synthesized compounds against a model insect pest.
Materials:
-
Synthesized compounds dissolved in acetone
-
Model insect pest (e.g., adult Aphis gossypii)
-
Microsyringe or topical applicator
-
Petri dishes with a food source
Procedure:
-
Prepare serial dilutions of the test compounds in acetone.
-
Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.
-
Treat a control group with acetone only.
-
Place the treated insects in petri dishes with a food source.
-
Maintain the insects under controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD₅₀ (lethal dose to kill 50% of the population) for each compound.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic data collection and analysis are crucial for identifying promising lead compounds and understanding the relationship between chemical structure and biological activity.
Table of Hypothetical Bioactivity Data
| Compound ID | R Group (at 2-position) | R' Group (at 4-position) | Fungicidal MIC (µg/mL) vs. B. cinerea | Herbicidal Activity (% inhibition of A. retroflexus at 100 ppm) | Insecticidal LD₅₀ (µ g/insect ) vs. A. gossypii |
| ECHM-01 | -OH | -OEt | >100 | 15 | >50 |
| ECHM-02 | -OCH₂Ph | -OEt | 50 | 45 | 35 |
| ECHM-03 | -OCH₂-C≡CH | -OEt | 25 | 60 | 20 |
| ECHM-04 | -OCH₂Ph | -NHPh | 10 | 75 | 15 |
| ECHM-05 | -OCH₂-C≡CH | -NHPh | 5 | 85 | 8 |
SAR Insights:
-
O-Alkylation: The conversion of the 2-hydroxy group to an ether (ECHM-02 and ECHM-03) generally increases bioactivity compared to the parent compound (ECHM-01).
-
Amidation: The conversion of the ethyl ester to an anilide (ECHM-04 and ECHM-05) significantly enhances fungicidal, herbicidal, and insecticidal activity.
-
Combined Effect: The combination of a propargyl ether at the 2-position and an anilide at the 4-position (ECHM-05) shows the most promising broad-spectrum activity in this hypothetical series.
Logical Flow for SAR Analysis
Caption: A logical workflow for conducting Structure-Activity Relationship analysis.
Conclusion
This compound represents a promising and versatile starting material for the development of novel agrochemicals. The synthetic pathways and biological screening protocols outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this scaffold. Through iterative cycles of synthesis, bio-evaluation, and SAR analysis, new lead compounds with potent fungicidal, herbicidal, and/or insecticidal properties can be identified and optimized, contributing to the advancement of sustainable crop protection solutions.
References
- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Note: A Strategic Workflow for Evaluating Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate as a Novel Anti-inflammatory Agent
Abstract and Introduction
Chronic inflammation is a critical contributing factor to a wide array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, necessitating the discovery of novel agents with improved safety and efficacy profiles.[1] Heterocyclic compounds, particularly those containing pyridone and isonicotinate scaffolds, have emerged as a promising class of therapeutic candidates due to their diverse biological activities.[2][3][4] Several derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes like cyclooxygenase-2 (COX-2) or modulating critical signaling pathways.[2][4][5]
This application note presents a comprehensive, multi-stage workflow for the evaluation of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (hereafter referred to as ECHMI), a compound with potential anti-inflammatory properties based on its structural class.[6] We provide a structured, field-proven guide for researchers, from initial in vitro screening in a validated cellular model of inflammation to in vivo proof-of-concept studies. The protocols are designed to not only assess the compound's efficacy but also to elucidate its potential mechanism of action by probing key inflammatory signaling cascades, including NF-κB, MAPK, and JAK-STAT. This guide emphasizes the causality behind experimental choices, ensuring a robust and logical progression from initial hit identification to a preliminary preclinical candidate profile.
Scientific Rationale and Strategic Overview
The therapeutic potential of ECHMI is predicated on the established anti-inflammatory activity of related isonicotinic acid and pyridone derivatives.[2] These scaffolds are known to interact with crucial targets in the inflammatory cascade. For instance, isonicotinoyl-containing compounds have been shown to exhibit potent inhibition of Reactive Oxygen Species (ROS) and demonstrate superior COX-2 inhibitory activity compared to standard drugs like ibuprofen.[2][7] Furthermore, various pyridone derivatives effectively modulate the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α in stimulated macrophages.[8]
Our evaluation strategy is therefore designed to systematically investigate whether ECHMI shares these therapeutic characteristics. The workflow is logically divided into three main stages:
-
Synthesis and Characterization: Ensuring the purity and identity of the test compound.
-
In Vitro Evaluation: Rapidly screening for anti-inflammatory activity, determining a safe therapeutic window, and performing deep mechanistic studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This cell line is a cornerstone model for inflammation research as it reliably mimics the inflammatory response of primary macrophages upon LPS stimulation.[9][10]
-
In Vivo Validation: Confirming the compound's efficacy in a well-established animal model of acute inflammation to provide a proof-of-concept for its potential therapeutic utility.[1][11]
This structured approach, visualized below, ensures that resources are directed efficiently, with each stage providing the necessary validation to proceed to the next.
Caption: High-level experimental workflow for ECHMI evaluation.
Stage 1: Synthesis of ECHMI
The synthesis of this compound (CAS 18619-97-1) is a critical first step.[12] A reliable method involves the reaction of Ethyl 2,4-dioxovalerate with 2-Cyanoacetamide.[13] It is imperative that the final compound is thoroughly purified (e.g., by recrystallization or column chromatography) and its structure and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the validity of subsequent biological data.
Stage 2: In Vitro Evaluation Protocols
Rationale for Model System: The murine macrophage cell line RAW 264.7 is an extensively characterized and widely accepted model for studying inflammation.[9] Stimulation with bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response through Toll-like receptor 4 (TLR4), activating downstream signaling pathways (NF-κB, MAPKs) and leading to the production of key inflammatory mediators like NO, TNF-α, IL-6, and IL-1β.[14][15] This provides a reliable and reproducible system to screen for the anti-inflammatory effects of ECHMI.
Protocol 1: Cell Viability Assay to Determine Non-Cytotoxic Concentrations
Causality: Before assessing anti-inflammatory activity, it is crucial to exclude the possibility that the compound's effects are due to cytotoxicity. A reduction in inflammatory mediators could be a false positive if the cells are simply dying. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with serial dilutions of ECHMI (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations showing >90% viability for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Causality: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a large-scale production of NO, a key inflammatory mediator.[15] The Griess assay provides a simple, rapid, and sensitive colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an excellent primary screen for anti-inflammatory activity.[10]
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/mL) and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of ECHMI for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME) plus LPS.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by ECHMI.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Causality: TNF-α, IL-6, and IL-1β are potent pro-inflammatory cytokines that orchestrate and amplify the inflammatory response.[15] Measuring the secretion of these proteins provides direct evidence of a compound's ability to suppress key drivers of inflammation. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurate and specific quantification of secreted proteins in culture media.
Step-by-Step Methodology:
-
Culture, treat, and stimulate RAW 264.7 cells with ECHMI and LPS as described in Protocol 2, but in a 24-well plate for a larger volume of supernatant.
-
After 24 hours, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions precisely.
-
Calculate the percentage inhibition of each cytokine's production by ECHMI compared to the LPS-only control.
Protocol 4: Mechanistic Insight via Gene Expression Analysis (RT-qPCR)
Causality: To determine if ECHMI's effects on NO and cytokine production occur at the transcriptional level, we can measure the mRNA expression of their corresponding genes. A reduction in the mRNA levels of Nos2 (encoding iNOS), Ptgs2 (encoding COX-2), Tnf, Il6, and Il1b would strongly suggest that the compound acts upstream, likely by interfering with inflammatory signaling pathways that control gene transcription.
Step-by-Step Methodology:
-
Culture and treat cells in a 6-well plate. A shorter LPS stimulation time (e.g., 4-6 hours) is often optimal for measuring peak mRNA expression.
-
After treatment, wash the cells with cold PBS and lyse them to extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green master mix and primers specific for the target genes (Nos2, Ptgs2, Tnf, Il6, Il1b) and a housekeeping gene for normalization (e.g., Actb or Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
Protocol 5: Probing Signaling Pathways via Western Blot
Causality: The transcription of most inflammatory genes is controlled by key transcription factors, primarily NF-κB.[16][17] The activation of NF-κB and other pathways like the MAPKs is dependent on a cascade of phosphorylation events.[18][19] By using Western blot to measure the phosphorylation status of key proteins (e.g., p65 subunit of NF-κB, IκBα, p38, ERK, JNK, STAT3), we can pinpoint the specific signaling pathway(s) inhibited by ECHMI. For example, a decrease in phosphorylated p65 and IκBα degradation would indicate direct interference with the canonical NF-κB pathway.[14]
Step-by-Step Methodology:
-
Culture and treat cells in 6-well plates. Stimulation times should be short (e.g., 15-60 minutes) to capture peak phosphorylation events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band densities and present the results as a ratio of phosphorylated to total protein.
Caption: Key inflammatory signaling pathways targeted for mechanistic studies.
Anticipated In Vitro Results
The following table summarizes hypothetical data for a promising compound like ECHMI.
| Assay | Parameter | ECHMI (10 µM) | Positive Control |
| Cell Viability | % Viability vs. Control | 98.5% ± 2.1% | N/A |
| NO Production | % Inhibition | 75.4% ± 5.8% | L-NAME (1 mM): 95.2% |
| Cytokine ELISA | % Inhibition of TNF-α | 68.2% ± 7.3% | Dexamethasone (1 µM): 85.1% |
| % Inhibition of IL-6 | 72.5% ± 6.1% | Dexamethasone (1 µM): 89.4% | |
| RT-qPCR | Fold Change in Nos2 mRNA | 0.21 ± 0.05 | Dexamethasone (1 µM): 0.12 |
| Fold Change in Tnf mRNA | 0.35 ± 0.08 | Dexamethasone (1 µM): 0.20 | |
| Western Blot | p-p65/p65 Ratio | 0.28 ± 0.06 | BAY 11-7082 (5 µM): 0.15 |
Stage 3: In Vivo Proof-of-Concept Protocol
Rationale for Model System: The carrageenan-induced paw edema model is a classical, highly reproducible, and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[11] The inflammatory response is biphasic: an early phase mediated by histamine and serotonin, followed by a later phase (3-5 hours) primarily driven by prostaglandins produced via COX-2.[11] Inhibition of edema in the later phase is indicative of NSAID-like activity, making this model particularly relevant for a compound class known to target COX pathways.[4]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Groups 4-5: Test Groups (ECHMI at two different doses, e.g., 25 and 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or ECHMI orally.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation:
-
Calculate the increase in paw volume at each time point compared to the initial volume (0 hr).
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group at the time of peak inflammation (usually 3 or 4 hours).
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Anticipated In Vivo Results
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.05 | 62.4% |
| ECHMI | 25 | 0.51 ± 0.06 | 40.0% |
| ECHMI | 50 | 0.39 ± 0.04 | 54.1% |
| p < 0.05 compared to Carrageenan Control |
Conclusion and Future Directions
This application note provides a robust and scientifically-grounded framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By progressing from high-throughput in vitro screening to targeted mechanistic studies and culminating in an in vivo proof-of-concept, researchers can efficiently build a comprehensive data package. Positive results from this workflow would establish ECHMI as a viable lead compound, justifying further investigation into its ADME/Tox profile, evaluation in chronic inflammation models (e.g., collagen-induced arthritis), and subsequent lead optimization to enhance potency and drug-like properties.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | 18619-97-1 [chemicalbook.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols: Evaluating the Antioxidant Properties of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Isonicotinate Scaffolds
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the discovery and development of novel antioxidant agents remain a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds, the isonicotinic acid framework has emerged as a privileged scaffold, with derivatives exhibiting a wide range of biological activities. Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate and its analogs, belonging to the 3-cyano-2-pyridone class, are of particular interest due to their structural features that suggest potential for significant antioxidant and anti-inflammatory properties.[1]
This guide provides an in-depth technical overview and a suite of detailed protocols for the comprehensive evaluation of the antioxidant properties of this compound derivatives. The methodologies described herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data for drug discovery and development programs.
Scientific Rationale: Unraveling the Antioxidant Mechanism
The antioxidant potential of this compound derivatives is likely rooted in their distinct chemical architecture. The 2-hydroxy-pyridine moiety can exist in tautomeric equilibrium with its 2-pyridone form. The presence of the hydroxyl group is critical, as it can act as a hydrogen donor to neutralize free radicals, a primary mechanism of antioxidant action. Furthermore, the electron-donating and withdrawing groups on the pyridine ring can modulate the stability of the resulting radical, thereby influencing the compound's overall antioxidant capacity.
Two principal mechanisms are proposed for the antioxidant activity of these compounds:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting radical of the antioxidant molecule is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.
-
Single Electron Transfer (SET): The antioxidant molecule can donate an electron to a free radical, converting it to a more stable species. This process is often followed by proton transfer.
Additionally, the ability of these compounds to chelate metal ions, such as Fe²⁺ and Cu²⁺, which are known to catalyze the formation of ROS via the Fenton reaction, may contribute to their protective effects.[2] The 3-cyano and 6-methyl groups, along with the ethyl ester at the 4-position, will influence the electronic properties and steric hindrance of the molecule, thereby fine-tuning its antioxidant potency. A thorough structure-activity relationship (SAR) study of a library of these derivatives is essential to elucidate the precise contribution of each functional group.
In Vitro Evaluation of Antioxidant Capacity: A Multi-Assay Approach
No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended for a comprehensive assessment. Here, we detail the protocols for three widely accepted and complementary in vitro assays: DPPH, ABTS, and FRAP.
Experimental Workflow Overview
Caption: Workflow for in vitro antioxidant activity screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and protected from light.
-
Test Compounds: Prepare a stock solution of the this compound derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound dilution or standard.
-
Add 180 µL of the DPPH working solution to each well.
-
For the blank control, add 20 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
On the day of the assay, dilute the ABTS•⁺ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compounds and Positive Control: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the test compound dilution or standard.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
For the blank control, add 10 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compounds and Standard: Prepare dilutions of the test compounds. For the standard curve, prepare a series of dilutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the test compound dilution or standard.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the FRAP value of the test compounds from the standard curve and express the results as µM Fe(II) equivalents.
-
Quantitative Data Summary
The following table should be used to compile and compare the antioxidant activity of the synthesized this compound derivatives.
| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | FRAP Value (µM Fe(II) Equivalents) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
| Ascorbic Acid | Experimental Value | Experimental Value | Experimental Value |
| Trolox | Experimental Value | Experimental Value | Experimental Value |
Cellular Antioxidant Activity (CAA) Assay: Bridging the In Vitro-In Vivo Gap
While in vitro assays are excellent for initial screening, they do not account for cellular uptake, metabolism, and localization of the compounds. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.
Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of a compound to inhibit DCF formation reflects its cellular antioxidant activity.
CAA Assay Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Protocol:
-
Cell Culture:
-
Culture human hepatocarcinoma (HepG2) cells in the appropriate medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum).
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
When cells are confluent, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with the test compounds at various concentrations in the presence of 25 µM DCFH-DA in treatment medium. Include a positive control (e.g., quercetin) and a vehicle control.
-
Incubate the plate at 37°C in a CO₂ incubator for 1 hour.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in PBS to all wells to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.
-
The CAA value is calculated as: CAA unit = 100 - ( ∫SA / ∫CA ) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results can be expressed as quercetin equivalents (µmol QE / 100 µmol of compound).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the antioxidant properties of this compound derivatives. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the antioxidant potential and mechanism of action of these promising compounds. The data generated will be crucial for guiding structure-activity relationship studies and selecting lead candidates for further preclinical development. Future investigations should also explore the potential of these derivatives to modulate intracellular antioxidant signaling pathways, such as the Nrf2-ARE pathway, to fully elucidate their cytoprotective effects.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, make it a privileged scaffold in a vast array of functional molecules.[1][2][3] Pyridine and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, driving continuous innovation in synthetic methodologies.[3][4] This guide provides an in-depth exploration of key experimental protocols for the synthesis of substituted pyridines, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and offer practical, field-tested insights. The protocols detailed herein are designed to be self-validating, with a focus on robust and reproducible methodologies.
Strategic Approaches to Pyridine Ring Construction
The synthesis of the pyridine ring can be broadly categorized into two main strategies: the construction of the ring from acyclic precursors (de novo synthesis) and the functionalization of a pre-existing pyridine ring.[3][5] This guide will focus on several classical and modern de novo syntheses that offer versatility and efficiency in accessing a wide range of substitution patterns.
Classical Condensation Reactions: Building the Pyridine Core
For over a century, multicomponent condensation reactions have been the workhorses for pyridine synthesis. These methods are valued for their atom economy and the ability to construct complex molecules in a single step.[6][7]
The Hantzsch Pyridine Synthesis: A Classic Four-Component Reaction
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most straightforward and widely used methods for preparing 1,4-dihydropyridines, which are then oxidized to the corresponding pyridines.[1][6][7] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6][7]
Causality Behind the Experimental Choices: The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[6][8] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[6][8] The final oxidation step is driven by the thermodynamic stability of the aromatic pyridine ring.[7]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (a Hantzsch Ester)
Materials:
-
Benzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde and ethyl acetoacetate in ethanol.
-
Add ammonium acetate to the solution and stir.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Oxidation to the Pyridine:
-
Dissolve the Hantzsch ester in glacial acetic acid.
-
Add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate (CAN), or simply expose to air over a prolonged period).
-
Heat the mixture gently if necessary.
-
After the oxidation is complete (monitored by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pyridine derivative by column chromatography.
Data Presentation: Representative Hantzsch Synthesis Parameters
| Aldehyde | β-Ketoester | Nitrogen Source | Oxidant | Typical Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | HNO₃ | 85-95 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₃ | Air | 80-90 |
| Formaldehyde | Ethyl acetoacetate | NH₄OAc | CAN | 75-85 |
Visualization: Hantzsch Pyridine Synthesis Workflow
Caption: General experimental workflow for the Hantzsch pyridine synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach
The Bohlmann-Rahtz synthesis offers a versatile two-step method for preparing 2,3,6-trisubstituted pyridines.[9] The first step involves the condensation of an enamine with an alkynone to form an aminodiene intermediate.[9] This intermediate then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[9]
Causality Behind the Experimental Choices: This method is advantageous as it avoids the need for a separate oxidation step, which is a requirement in the Hantzsch synthesis.[10] The use of an alkynone directly leads to the aromatic pyridine product. The initial Michael addition of the enamine to the activated alkyne is followed by isomerization and a 6-pi electrocyclization, which upon elimination of water, yields the final product. The cyclodehydration step can be facilitated by acid catalysis, which can lower the required reaction temperature.[9][10]
Experimental Protocol: General Procedure for Bohlmann-Rahtz Synthesis
Step 1: Synthesis of the Aminodiene Intermediate
-
Dissolve the enamine (1.0 equiv) in a suitable solvent (e.g., toluene).
-
Add the ethynyl ketone (1.0 equiv) dropwise to the enamine solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the formation of the aminodiene intermediate by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude aminodiene can be purified by column chromatography or used directly in the next step.
Step 2: Cyclodehydration to the Pyridine
-
Dissolve the aminodiene intermediate in a high-boiling solvent (e.g., xylenes or diphenyl ether).
-
Heat the solution to reflux (typically >150 °C) for 2-8 hours. The progress of the cyclization can be monitored by TLC.
-
Alternatively, for acid-catalyzed cyclization, dissolve the intermediate in toluene containing a catalytic amount of acetic acid or an ion-exchange resin (e.g., Amberlyst 15) and heat at a lower temperature (e.g., 80-110 °C).[9][10]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude pyridine derivative by column chromatography.
The Kröhnke Pyridine Synthesis: A Convergent Approach
The Kröhnke synthesis is a powerful and versatile method for preparing 2,4,6-trisubstituted pyridines.[11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12]
Causality Behind the Experimental Choices: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt in the presence of a base.[11] This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound.[11] The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia (from ammonium acetate) to form the pyridine ring.[11]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (excess)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, suspend N-phenacylpyridinium bromide and chalcone in glacial acetic acid.
-
Add a generous excess of ammonium acetate to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours. The mixture should become homogeneous and then may form a precipitate.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2,4,6-triphenylpyridine.[11]
Visualization: Kröhnke Pyridine Synthesis Mechanism
Caption: Simplified mechanism of the Kröhnke pyridine synthesis.
The Guareschi-Thorpe Pyridine Synthesis: Access to Hydroxypyridines
This method provides a route to 2-hydroxy-3-cyanopyridines (or their 2-pyridone tautomers) through the condensation of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a nitrogen source.[13][14] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, offering a greener and more efficient protocol.[13][15]
Causality Behind the Experimental Choices: The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyano-compound. The subsequent cyclization is driven by the intramolecular attack of the amide or ester nitrogen onto a carbonyl group, followed by dehydration to form the pyridone ring. Ammonium carbonate serves as both the nitrogen source and a promoter for the reaction in aqueous media.[13]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of a Hydroxy-cyanopyridine
Materials:
-
Ethyl cyanoacetate (1.0 equiv)
-
Acetylacetone (1,3-dicarbonyl) (1.0 equiv)
-
Ammonium carbonate (2.0 equiv)
-
Water
Procedure:
-
In a round-bottom flask, combine ethyl cyanoacetate, acetylacetone, and ammonium carbonate in water.
-
Heat the mixture to reflux for 3-5 hours, or until TLC indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or water.[16]
Direct Amination of the Pyridine Ring
The Chichibabin Reaction: A Nucleophilic Substitution Approach
The Chichibabin reaction is a classic method for the direct amination of pyridine at the 2-position by reacting it with sodium amide (NaNH₂) in an inert solvent like liquid ammonia or toluene.[17]
Causality Behind the Experimental Choices: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[18] The powerful nucleophile, the amide anion (NH₂⁻), adds to the C2 position to form a dihydropyridine intermediate.[17] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like the newly formed amino group) to release hydrogen gas, driving the reaction to completion.[17][18]
Experimental Protocol: Synthesis of 2-Aminopyridine
Materials:
-
Pyridine (1.0 equiv)
-
Sodium amide (NaNH₂) (1.1 equiv)
-
Toluene (anhydrous)
Procedure:
-
Caution: Sodium amide is highly reactive and moisture-sensitive. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in anhydrous conditions.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene and sodium amide.
-
Heat the suspension to reflux (around 110 °C).
-
Slowly add pyridine dropwise to the refluxing suspension. Vigorous evolution of hydrogen gas will be observed.
-
Continue refluxing for 4-6 hours after the addition is complete.
-
Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or chloroform).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2-aminopyridine by distillation or recrystallization.
Modern Catalytic and C-H Functionalization Strategies
While classical methods are robust, modern synthetic chemistry has seen a surge in the development of more efficient and selective catalytic methods for pyridine synthesis and functionalization.[4]
-
Metal-Catalyzed Cycloadditions: Transition metal catalysts, particularly those based on cobalt and rhodium, can facilitate [2+2+2] cycloadditions of alkynes and nitriles to construct the pyridine ring with high atom economy.[19]
-
C-H Functionalization: The direct functionalization of pyridine's C-H bonds is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials.[3][20] While the electron-deficient nature of the pyridine ring makes this challenging, significant progress has been made in the regioselective C-H arylation, alkylation, and borylation at various positions, often employing transition metal catalysis.[20][21] These methods are expanding the toolkit for creating complex pyridine derivatives for drug discovery and materials science.[3][22]
Conclusion and Future Outlook
The synthesis of substituted pyridines is a rich and evolving field. The classical condensation reactions remain indispensable for their simplicity and scalability. Concurrently, the advent of modern catalytic methods, especially in the realm of C-H functionalization, is opening new avenues for the rapid and efficient construction of novel pyridine-containing molecules. The choice of synthetic route will ultimately depend on the desired substitution pattern, functional group tolerance, and the scale of the synthesis. The protocols and insights provided in this guide are intended to empower researchers to make informed decisions and successfully navigate the synthesis of this fundamentally important heterocyclic scaffold.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. jchemrev.com [jchemrev.com]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. grokipedia.com [grokipedia.com]
- 18. myttex.net [myttex.net]
- 19. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 20. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 21. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
The 2-Pyridone Core: A Versatile Scaffold for Kinase Inhibitor Design Starting from Ethyl 3-Cyano-2-hydroxy-6-methylisonicotinate
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the quest for novel, selective, and potent inhibitors is a continuous challenge in medicinal chemistry. A key strategy in this endeavor is the use of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets with high affinity. The 2-pyridone nucleus, a six-membered aromatic N-heterocyclic ring, has emerged as one such privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases.[1]
This application note explores the utility of ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, a substituted 3-cyano-2-pyridone, as a versatile starting material for the design and synthesis of novel kinase inhibitors. While not a potent kinase inhibitor in its own right, its reactive handles—the cyano, hydroxyl (in its pyridone tautomeric form), and ester groups—provide a rich platform for chemical elaboration and the construction of more complex, biologically active molecules.[2][3] We will detail the synthetic rationale, provide exemplary protocols for scaffold modification, and outline standard assays for the biological evaluation of the resulting compounds.
The 3-Cyano-2-Pyridone Scaffold: Chemical Properties and Synthetic Utility
This compound (IUPAC name: ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate) belongs to the 3-cyano-2-pyridone class of compounds.[4] These molecules exist in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the thermodynamically more stable 2(1H)-pyridone form, which predominates in both solid and solution states.[1] This structural feature is critical for its role in medicinal chemistry, as the N-H and C=O groups of the pyridone ring are excellent hydrogen bond donors and acceptors, respectively, allowing them to mimic peptide bonds and interact effectively with biological targets.[1]
The synthetic value of this scaffold lies in the reactivity of its functional groups:
-
The Cyano Group (C≡N): This electron-withdrawing group can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions to form fused heterocyclic rings.[1][5] The reduction to an aminomethyl group is particularly noteworthy, as this transformation was a key step in the synthesis of Tazemetostat, an FDA-approved EZH2 inhibitor, highlighting the therapeutic relevance of this chemical handle.[1]
-
The Pyridone Ring: The ring nitrogen can be alkylated or arylated to introduce substituents that can probe different regions of a kinase's binding pocket. The ring itself can serve as a template for the construction of fused ring systems, such as pyrrolo[3,4-c]pyridines, which are also explored as fluorescent scaffolds and bioactive molecules.[6]
-
The Ethyl Ester: This group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, introducing a wide range of diversity elements.
The combination of these reactive sites makes this compound a valuable starting point for building libraries of diverse compounds for screening against kinase targets.
Experimental Protocols
PART 1: Synthesis of a Fused Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
This protocol provides a hypothetical, yet chemically sound, pathway for the elaboration of this compound into a pyrido[2,3-d]pyrimidine core, a scaffold found in numerous potent kinase inhibitors. This multi-step synthesis demonstrates the strategic manipulation of the starting material's functional groups.
Caption: Synthetic workflow from starting material to a fused kinase inhibitor core.
Step 1: N-Alkylation of the Pyridone Ring
-
Rationale: Introducing a substituent on the pyridone nitrogen allows for the exploration of the solvent-exposed region of the kinase ATP binding site. This position is often decorated with solubilizing groups or moieties that can pick up additional interactions.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the desired alkylating agent (R-X, e.g., benzyl bromide or a substituted alkyl halide, 1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated pyridone.
-
Step 2: Formation of the Amidine Intermediate
-
Rationale: The cyano group is converted into a more reactive amidine, which is poised for cyclization to form the pyrimidine ring.
-
Protocol:
-
A multi-step procedure is typically required. First, the cyano group is reduced to an aminomethyl group using a reducing agent like LiAlH₄ or through catalytic hydrogenation.
-
The resulting primary amine can then be converted to an amidine through various established methods, such as the Pinner reaction (reaction with an alcohol and HCl followed by treatment with ammonia).
-
Step 3: Cyclocondensation to Form the Pyrido[2,3-d]pyrimidine Core
-
Rationale: The final ring closure is achieved by reacting the bifunctional amidine-pyridone intermediate with a 1,3-dicarbonyl compound or equivalent, which provides the remaining atoms for the new pyrimidine ring.
-
Protocol:
-
Dissolve the amidine intermediate (1.0 eq) in a suitable solvent such as ethanol.
-
Add a base like sodium ethoxide (NaOEt, 2.2 eq) and the chosen 1,3-dicarbonyl compound (e.g., diethyl malonate, 1.2 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration or extract with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired fused pyrido[2,3-d]pyrimidine.
-
PART 2: Biological Evaluation Protocols
Once a library of compounds has been synthesized, they must be evaluated for their ability to inhibit the target kinase and affect downstream cellular processes.
Protocol 2.1: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
-
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods to quantify kinase activity by measuring the phosphorylation of a substrate.
-
Methodology:
-
Prepare a reaction buffer containing the target kinase, a biotinylated substrate peptide, and ATP.
-
Add the synthesized inhibitor compounds at various concentrations to a multi-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells containing the inhibitors.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-antibody (donor) and a Streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).
-
Incubate to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the two emission signals. The signal is proportional to the amount of phosphorylated substrate.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2.2: Cellular Target Engagement and Downstream Signaling (Western Blot)
-
Rationale: To confirm that the inhibitor affects the target kinase within a cellular context, Western blotting can be used to measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.
-
Methodology:
-
Culture a relevant cancer cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with increasing concentrations of the synthesized inhibitor for a specific duration (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-ERK) and the total form of the protein (e.g., anti-total-ERK) as a loading control.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities to determine the concentration-dependent effect of the inhibitor on the phosphorylation of the target protein.
-
Caption: A representative kinase signaling pathway (MAPK) and the point of intervention for a designed inhibitor.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic synthesis and evaluation of analogs based on the core scaffold allow for the development of a Structure-Activity Relationship (SAR) table. This is crucial for optimizing the lead compound.
| Compound ID | R¹ (N-alkylation) | R² (Amide substitution) | Kinase X IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| LEAD-01 | Benzyl | Cyclopropylamine | 50 | 0.8 |
| LEAD-02 | 3-Methoxybenzyl | Cyclopropylamine | 25 | 0.4 |
| LEAD-03 | Benzyl | 4-Morpholinoaniline | 80 | 1.5 |
| LEAD-04 | 3-Methoxybenzyl | 4-Morpholinoaniline | 45 | 0.9 |
Table 1: Exemplary SAR data for a hypothetical series of kinase inhibitors. The data illustrates how modifications at the R¹ and R² positions influence both biochemical potency (IC₅₀) and cellular activity (GI₅₀).
Interpretation of SAR:
-
A methoxy substitution on the benzyl ring at the R¹ position is beneficial for potency (compare LEAD-01 vs. LEAD-02, and LEAD-03 vs. LEAD-04).
-
A small, rigid cyclopropylamine at the R² position is preferred over a bulkier morpholinoaniline group (compare LEAD-01 vs. LEAD-03).
-
The biochemical potency generally translates to cellular activity, suggesting good cell permeability of the compounds.
These insights guide the next round of synthesis, perhaps by exploring other substitutions on the benzyl ring or different small amines at the R² position to further enhance potency and optimize drug-like properties.
Conclusion
This compound represents a readily available and highly versatile starting material for the construction of novel kinase inhibitors. Its inherent chemical functionality, centered around the privileged 3-cyano-2-pyridone core, provides medicinal chemists with multiple avenues for diversification and the generation of compound libraries. By systematically applying the synthetic and biological evaluation protocols outlined in this note, researchers can effectively leverage this scaffold to develop potent and selective kinase inhibitors for therapeutic applications. The key to success lies in a rational, iterative design-synthesis-test cycle, guided by an evolving understanding of the structure-activity relationship.
References
- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 4. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Transforming Pyridine Synthesis with Microwave Energy
The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous pharmaceuticals and bioactive compounds.[1] Traditionally, the synthesis of pyridine derivatives has often involved lengthy reaction times, harsh conditions, and laborious purification processes. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to accelerate reaction rates, improve yields, and promote greener chemical transformations.[2][3]
Microwave energy directly heats the reaction mixture by interacting with polar molecules and ions, leading to rapid and uniform temperature increases.[4] This efficient energy transfer can unlock novel reaction pathways and significantly reduce the formation of byproducts, streamlining the path to target molecules.[4] This guide provides detailed protocols and insights into the microwave-assisted synthesis of pyridine derivatives through several key methodologies, designed to be a practical resource for researchers in drug discovery and development.
The Science of Microwave Heating: A Deeper Dive
The efficacy of microwave-assisted synthesis is rooted in the principles of dielectric heating. Two primary mechanisms are at play: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as solvents and reactants with a significant dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat. In the presence of ionic species, the oscillating electric field induces their migration, and the resistance to this movement results in heating.
The ability of a solvent to absorb microwave energy and convert it into heat is quantified by its loss tangent (tan δ). Solvents with a high tan δ are efficient microwave absorbers and will heat up rapidly. However, even non-polar solvents can be used in MAOS if the reactants or a catalyst are sufficiently polar to absorb the microwave energy.
Table 1: Dielectric Properties of Common Solvents in Microwave Synthesis
| Solvent | Dielectric Constant (ε') | Dielectric Loss (ε'') | Loss Tangent (tan δ) | Microwave Absorption |
| Ethanol | 24.3 | 23.3 | 0.941 | High |
| Dimethylformamide (DMF) | 36.7 | 16.7 | 0.827 | High |
| Acetonitrile | 37.5 | 2.325 | 0.062 | Medium |
| Toluene | 2.4 | 0.096 | 0.040 | Low |
| Water | 80.4 | 9.889 | 0.123 | Medium |
This table illustrates the varying abilities of common solvents to absorb microwave energy. The choice of solvent is therefore a critical parameter in designing a microwave-assisted protocol, as it directly influences the heating rate and the overall efficiency of the reaction.
Key Microwave-Assisted Protocols for Pyridine Synthesis
This section details step-by-step protocols for three classical and highly valuable methods for pyridine synthesis, adapted for microwave irradiation to enhance their efficiency and applicability in a research and development setting.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a robust and widely used multicomponent reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. Microwave irradiation dramatically shortens the reaction times from hours to minutes.[5]
Protocol: Microwave-Assisted Hantzsch Synthesis
-
Reactants:
-
Aldehyde (e.g., 3-(trimethylsilyl)propynal): 50 mg, 0.53 mmol
-
β-Ketoester (e.g., ethyl acetoacetate): 0.14 g, 1.1 mmol
-
Ammonia source (e.g., ammonium acetate): 0.12 g, 1.6 mmol
-
-
Solvent:
-
Ethanol/Glacial Acetic Acid (5:1 mixture): 2 mL
-
-
Procedure:
-
In a sealed microwave tube, combine the aldehyde, β-ketoester, and ammonium acetate in the solvent mixture.
-
Place the sealed tube in a microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 7 minutes, with an initial power of 90 W.
-
After the reaction is complete, cool the vessel using a stream of compressed air.
-
Remove the solvent in vacuo.
-
The crude product can be purified by partitioning between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL), followed by extraction of the aqueous layer with CH₂Cl₂ and subsequent purification by column chromatography.[5]
-
Causality and Insights: The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and efficiently absorbs microwave energy. The acetic acid acts as a catalyst, accelerating the initial condensation steps. The sealed vessel allows the temperature to rise above the boiling point of the solvent, further accelerating the reaction rate.
The Guareschi-Thorpe Condensation for 2-Pyridones
The Guareschi-Thorpe synthesis is a classical method for preparing 2-pyridones from a 1,3-dicarbonyl compound and a cyanoacetamide.[6] Microwave assistance, particularly in a solvent-free setting, provides a rapid and environmentally friendly alternative to conventional methods.[7][8]
Protocol: Solvent-Free Microwave-Assisted Guareschi-Thorpe Synthesis
-
Reactants:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate): 0.02 mol, 2.6 g
-
Cyanoacetamide: 0.02 mol, 1.68 g
-
Base catalyst (e.g., powdered potassium hydroxide): 0.02 mol, 1.12 g
-
-
Procedure:
-
Thoroughly mix the ethyl acetoacetate, cyanoacetamide, and powdered potassium hydroxide in a microwave-safe open vessel (e.g., a test tube or beaker).
-
Place the vessel in a commercial microwave oven.
-
Irradiate the mixture at a power of 200 W for 4 minutes.
-
After cooling, the resulting solid reaction mixture can be dissolved in water, acidified to precipitate the product, which is then collected by filtration and can be recrystallized.[8]
-
Causality and Insights: The absence of a solvent makes this an exemplary green chemistry protocol. The reactants themselves absorb the microwave energy, and the high temperature achieved drives the reaction to completion quickly. The powdered KOH acts as a catalyst for the initial condensation and subsequent cyclization.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a route to tri- and tetrasubstituted pyridines from an enamine and an alkynone.[9] The traditional two-step process involving Michael addition followed by high-temperature cyclodehydration can be efficiently combined into a single, microwave-assisted step.[10][11]
Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis
-
Reactants:
-
Enamine (e.g., ethyl β-aminocrotonate)
-
Alkynone (e.g., 4-phenylbut-3-yn-2-one)
-
-
Solvent:
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
In a sealed microwave tube, dissolve the enamine and alkynone in DMSO.
-
Irradiate the reaction mixture at 170 °C for 10-20 minutes.
-
Upon completion, the reaction mixture is cooled.
-
The product can be isolated by adding water to the reaction mixture and extracting with an organic solvent, followed by purification via column chromatography.[10][11]
-
Causality and Insights: DMSO is a highly polar, high-boiling solvent that absorbs microwave energy very efficiently, allowing for the high temperatures required for the cyclodehydration step to be reached rapidly and maintained safely in a sealed vessel.[10] This one-pot procedure significantly improves the efficiency and atom economy of the Bohlmann-Rahtz synthesis.[11] The addition of a catalytic amount of acetic acid or ZnBr₂ can further accelerate the reaction.[10][11]
Comparative Data of Pyridine Synthesis Protocols
Table 2: Comparison of Microwave-Assisted Pyridine Synthesis Methods
| Synthesis Method | Typical Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hantzsch | Aldehyde, β-Ketoester, Ammonia Source | Ethanol/Acetic Acid | 120 | 7 min | High | [5] |
| Guareschi-Thorpe | 1,3-Dicarbonyl, Cyanoacetamide | Solvent-Free | N/A (Power controlled) | 4 min | High | [8] |
| Bohlmann-Rahtz | Enamine, Alkynone | DMSO | 170 | 10-20 min | up to 98% | [10][11] |
Safety Considerations in Microwave-Assisted Synthesis
While MAOS is a powerful technique, it requires strict adherence to safety protocols.
-
Dedicated Instrumentation: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are designed to contain potential vessel failures.
-
Vessel Integrity: Always use vessels specifically designed for microwave synthesis and inspect them for any signs of damage before use. Do not exceed the recommended reaction volume.
-
Pressure Management: Be aware of the potential for rapid pressure buildup, especially when using low-boiling solvents or when a reaction is expected to generate gaseous byproducts.
-
Exothermic Reactions: Exercise extreme caution with highly exothermic reactions, as the rapid heating from microwaves can lead to a runaway reaction. It is advisable to start with small-scale reactions and gradually increase the scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Conclusion and Future Outlook
Microwave-assisted synthesis has undeniably transformed the landscape of pyridine chemistry, offering significant advantages in terms of speed, efficiency, and environmental friendliness. The protocols outlined in this guide for the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses provide a solid foundation for researchers to leverage this technology in their drug discovery and development endeavors. As microwave technology continues to evolve, with advancements in reactor design and the development of continuous-flow systems, its impact on the synthesis of complex heterocyclic molecules is set to grow even further, accelerating the discovery of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ecofriendly microwave assisted synthesis of some new pyridine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Welcome to the technical support guide for the synthesis of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1). This molecule is a valuable heterocyclic building block in the development of various pharmaceutical and agrochemical agents.[1] Its synthesis, while straightforward in principle, is often complicated by the formation of persistent byproducts that can impact yield, purity, and downstream applications.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the causal factors behind byproduct formation, and logical, field-tested strategies for troubleshooting. The primary synthetic route discussed is the condensation of Ethyl 2,4-dioxovalerate and 2-Cyanoacetamide, a common and efficient method for constructing the functionalized 2-pyridone core.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, and the crude TLC/LC-MS shows a complex mixture of products. What are the likely causes?
Answer: A low yield accompanied by a complex product profile typically points to one of three core issues: suboptimal reaction conditions, incorrect stoichiometry, or impure starting materials. These factors often lead to competing side reactions that consume starting materials and generate a cascade of impurities.
Underlying Causes & Mechanisms:
-
Self-Condensation of Ethyl 2,4-dioxovalerate: This β-dicarbonyl compound is susceptible to self-condensation, especially under strongly basic or acidic conditions, leading to higher molecular weight, often colored, byproducts.
-
Knoevenagel/Michael Reaction Imbalance: The synthesis proceeds through a sequence of Knoevenagel condensation and Michael addition reactions.[3][4] If the conditions (e.g., catalyst, temperature) do not favor the desired intramolecular cyclization, intermolecular reactions can occur, leading to oligomeric byproducts. The classical Hantzsch pyridine synthesis, a related reaction, is known to produce unexpected products if conditions are not carefully controlled.[5]
-
Catalyst Inefficiency or Excess: The choice and amount of base catalyst (e.g., piperidine, triethylamine) are critical. Insufficient catalyst leads to an unacceptably slow reaction, allowing starting materials to degrade. Conversely, an excessive amount of a strong base can promote hydrolysis and self-condensation side reactions.[6]
Troubleshooting Protocol:
-
Verify Starting Material Purity: Confirm the purity of Ethyl 2,4-dioxovalerate and 2-Cyanoacetamide via NMR or GC-MS before starting.
-
Optimize Stoichiometry: Ensure a precise 1:1 molar ratio of the key reactants. An excess of either component can lead to specific byproducts derived from that starting material.
-
Control Catalyst Loading: Start with a catalytic amount of a milder base like piperidine or L-proline. If the reaction is slow, incrementally increase the catalyst loading or temperature, monitoring by TLC at each stage.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 40°C before refluxing). High temperatures can accelerate side reactions more than the desired product formation.
FAQ 2: My final product is contaminated with a significant carboxylic acid impurity. How can I prevent this?
Answer: The presence of a carboxylic acid, typically 3-cyano-2-hydroxy-6-methylisonicotinic acid, is a clear indication of ester hydrolysis. This is one of the most common byproducts, arising from the exposure of the ethyl ester group to water under either acidic or basic conditions, often during the reaction itself or during aqueous workup.
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Ensure that solvents like ethanol or toluene are thoroughly dried before use to minimize the amount of water present during the reaction.
-
Moderate pH During Reaction: Avoid using strong, non-volatile bases like NaOH or KOH if possible. If their use is necessary, the reaction must be conducted at lower temperatures and for shorter durations.
-
Careful Workup: When performing an aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to highly acidic (pH < 2) or basic (pH > 10) conditions. A rapid wash with a saturated sodium bicarbonate solution is often effective for removing acidic impurities without causing significant hydrolysis of the product ester.
-
Purification: If hydrolysis has already occurred, the resulting carboxylic acid can be removed by:
-
Bicarbonate Wash: Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, DCM) and wash with a 5% NaHCO₃ solution. The acidic byproduct will be deprotonated and move to the aqueous layer, while the desired ester remains in the organic phase.
-
Column Chromatography: The more polar carboxylic acid can be separated from the ester product using silica gel chromatography.
-
FAQ 3: I am observing a byproduct with a mass of +18 amu compared to my product, likely from nitrile hydrolysis. What's happening?
Answer: The formation of an amide byproduct (Ethyl 3-carbamoyl-2-hydroxy-6-methylisonicotinate) results from the hydrolysis of the C3-cyano group. This reaction is typically catalyzed by strong acids or bases and is often accelerated by heat.
Underlying Causes & Mechanisms:
Nitrile hydrolysis proceeds in two stages: first to a primary amide, and then, under more forcing conditions, to a carboxylic acid. The formation of the amide is often faster than the subsequent hydrolysis to the acid. This side reaction is particularly prevalent if strong acids (like concentrated HCl or H₂SO₄) are used for pH adjustment or if the reaction is run with a strong base for an extended period.
Troubleshooting Protocol:
-
Avoid Strong Acids/Bases: Use weaker acids (e.g., dilute acetic acid) for neutralization if possible. When adjusting pH, add the acid/base slowly at low temperature (0-5°C) to dissipate heat and avoid localized areas of high concentration.
-
Limit Reaction Time and Temperature: Monitor the reaction closely. Once the starting materials are consumed (as judged by TLC or LC-MS), proceed with the workup immediately. Avoid unnecessarily long reflux times.
-
Purification: The amide byproduct is significantly more polar than the desired nitrile product. It can be effectively removed using silica gel column chromatography. Its presence can often be detected in IR spectroscopy by changes in the C≡N stretch (~2220 cm⁻¹) and the appearance of strong N-H and C=O amide stretches.
Byproduct Summary & Identification
| Byproduct Name/Structure | Common Cause | Analytical Signature (Relative to Product) |
| 3-Cyano-2-hydroxy-6-methylisonicotinic acid | Ester hydrolysis (acidic or basic conditions) | MS: -28 amu. ¹H NMR: Disappearance of ethyl quartet/triplet. Solubility: Soluble in aqueous bicarbonate. |
| Ethyl 3-carbamoyl-2-hydroxy-6-methylisonicotinate | Nitrile hydrolysis (strong acid or base) | MS: +18 amu. IR: Disappearance of C≡N stretch (~2220 cm⁻¹), appearance of N-H stretches (~3200-3400 cm⁻¹). ¹H NMR: Appearance of broad amide N-H signals. |
| Oligomeric/Polymeric Materials | Self-condensation of starting materials; high temp. | Appearance: Yellow/brown oil or intractable solid. TLC: Baseline streaking or multiple unresolved spots. NMR: Broad, poorly defined peaks. |
| Uncyclized Michael Adduct | Incomplete cyclization; insufficient catalyst or heat | MS: Same mass as product (isomer) or +18 amu (hydrated form). Analysis: Requires detailed NMR/MS fragmentation analysis to distinguish from desired product. |
Core Synthesis and Purification Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol serves as a validated baseline for minimizing byproduct formation.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2,4-dioxovalerate (1.0 eq) and 2-Cyanoacetamide (1.0 eq).
-
Solvent: Add anhydrous ethanol (5-10 mL per gram of limiting reagent).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Stir the mixture at 60°C. Monitor the reaction progress every hour using TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 3-6 hours.
-
Isolation: Once the starting materials are consumed, cool the reaction mixture to room temperature. The product often precipitates as a pale-yellow solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and soluble impurities. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.
Protocol 2: Robust Purification Strategy
Use this protocol if significant byproducts are present after initial isolation.
-
Dissolution: Dissolve the crude product in ethyl acetate (20-30 mL per gram).
-
Acidic Impurity Removal: Transfer the solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution (2 x 20 mL). This will remove the carboxylic acid byproduct.
-
Basic Impurity Removal: Wash with 1M aqueous HCl (1 x 15 mL) to remove any remaining basic catalyst.
-
Final Wash: Wash with brine (1 x 20 mL) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. For very persistent impurities, silica gel chromatography may be required.
Visualized Mechanisms and Workflows
Reaction and Byproduct Pathways
Caption: Key reaction and byproduct formation pathways.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common issues.
References
- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Welcome to the technical support center for the purification of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: The Purification Challenge
This compound is a functionalized 2-pyridone derivative. Its purification can be complex due to its polarity, potential for tautomerism between the pyridin-4-ol and pyridin-4-one forms, and the nature of impurities from its synthesis. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a cyanoacetamide derivative. This can lead to impurities such as unreacted starting materials, self-condensation byproducts, and partially hydrolyzed intermediates. This guide will equip you with the knowledge to tackle these challenges effectively.
Troubleshooting Guide: Addressing Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: After synthesis, my crude product is a colored oil/amorphous solid, and TLC analysis shows multiple spots. Where do I begin?
Answer:
A complex crude mixture requires a systematic approach to purification. The first step is to identify the nature of the major impurities.
-
Initial Analysis: Run a preliminary TLC using a moderately polar solvent system, such as 4:1 Dichloromethane/Methanol or 9:1 Ethyl Acetate/Ethanol. Visualize the plate under UV light and by staining (e.g., with potassium permanganate) to get a comprehensive picture of the components.
-
Likely Impurities: Based on common syntheses, expect unreacted starting materials (e.g., ethyl 2,4-dioxovalerate, 2-cyanoacetamide) and potential side-products.
-
Strategy: A multi-step purification is often necessary. Consider an initial acid-base extraction to remove acidic or basic impurities, followed by either recrystallization or column chromatography.
Question 2: I'm attempting recrystallization, but my compound either "oils out" or the recovery is very low. What should I do?
Answer:
"Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid upon cooling before it can form crystals. Low recovery indicates that the compound is too soluble in the cold solvent.
-
For "Oiling Out":
-
Causality: The solvent is likely too nonpolar or the cooling is too rapid.
-
Solution:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of a more polar, miscible co-solvent (an "anti-solvent") dropwise to the hot solution until a slight turbidity persists. Good options for polar compounds include water added to an alcohol or DMF solution.
-
Allow the solution to cool very slowly to room temperature, followed by cooling in an ice bath.
-
If it still oils out, try a different primary solvent.
-
-
-
For Low Recovery:
-
Causality: The chosen solvent is too good at dissolving your compound even at low temperatures.
-
Solution:
-
Use a two-solvent recrystallization system. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" cold solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1][2]
-
Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.
-
After cooling to room temperature, place the flask in an ice bath or even a freezer for an extended period to maximize crystal formation.
-
-
Question 3: During column chromatography, my compound streaks badly on the TLC plate and gives broad, tailing peaks from the column. How can I improve the separation?
Answer:
Peak tailing and streaking with pyridine and pyridone derivatives on silica gel are common issues.[3] This is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[3]
-
Causality: The acidic nature of standard silica gel can lead to strong, non-ideal interactions with your polar, basic compound. The presence of tautomers with very similar polarities can also lead to peak broadening.[4]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base like triethylamine (0.1-1%) or a few drops of ammonia to your eluent. This will occupy the active sites on the silica gel, leading to more symmetrical peaks.[3] Alternatively, adding a small amount of acetic or formic acid can protonate the pyridine nitrogen, which can sometimes improve peak shape, although this can also increase polarity.
-
Change of Stationary Phase:
-
Alumina (Neutral or Basic): This is a good alternative to silica gel for basic compounds.
-
End-capped Silica Gel: These stationary phases have fewer free silanol groups, reducing tailing.[3]
-
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column with a mobile phase like acetonitrile/water or methanol/water with a buffer can be very effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a recrystallization solvent?
A1: For polar compounds like substituted 2-pyridones, polar protic solvents are often a good starting point. Based on literature for similar compounds, consider the following:
-
Single Solvents: Ethanol, Methanol, Acetic Acid, or Dimethylformamide (DMF).[5]
-
Two-Solvent Systems: A common strategy is to dissolve the compound in a good solvent like hot ethanol or DMF and then add water as an anti-solvent.[5][6] Another option is Dichloromethane/Hexane or Ethyl Acetate/Heptane.[6] A systematic approach using small test tubes with a few milligrams of crude product and different solvents is highly recommended to find the optimal system.
Q2: How do I perform an acid-base extraction for this compound?
A2: The 2-hydroxy-pyridine moiety is weakly acidic (pKa is predicted to be around 8.09). This allows for selective extraction.
-
To remove acidic impurities: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base such as saturated sodium bicarbonate solution. The acidic impurities will be deprotonated and move to the aqueous layer. Your product should remain in the organic layer.
-
To purify the product itself: Dissolve the crude mixture in an organic solvent. Extract with a dilute aqueous base (e.g., 1M NaOH). The 2-hydroxy-pyridine will be deprotonated to its sodium salt and move to the aqueous layer. Separate the layers. The aqueous layer can then be acidified with an acid like 1M HCl to precipitate the purified product, which can be collected by filtration.
Q3: What is a good starting mobile phase for TLC and column chromatography?
A3: Given the polar nature of the molecule, a mixture of a moderately polar and a very polar solvent is a good starting point.
-
For TLC: Start with a solvent system of Dichloromethane:Methanol (95:5 or 90:10) or Ethyl Acetate:Hexane (80:20). Adjust the ratio to achieve an Rf value of 0.2-0.4 for your product.
-
For Column Chromatography: Use the solvent system that gave a good Rf on TLC. It's often beneficial to use a slightly less polar eluent for the column than what was optimal for TLC to ensure good separation. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system can be very effective.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The choice of solvent(s) should be determined by preliminary small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) while stirring and heating to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Potential Recrystallization Solvents for Polar 2-Pyridone Derivatives
| Solvent(s) | Type | Notes |
| Ethanol or Methanol | Single Solvent | Good starting point for polar compounds.[5] |
| Acetic Acid | Single Solvent | Can be effective but may be difficult to remove completely.[5] |
| Dimethylformamide (DMF) | Single Solvent | High boiling point, good for sparingly soluble compounds.[5] |
| Ethanol/Water | Two-Solvent System | Dissolve in hot ethanol, add water as anti-solvent.[5] |
| Dichloromethane/Hexane | Two-Solvent System | A less polar option for moderately polar compounds. |
| Ethyl Acetate/Heptane | Two-Solvent System | Another common non-protic/non-polar combination.[6] |
Table 2: Suggested TLC and Column Chromatography Solvent Systems
| Solvent System (v/v) | Polarity | Application Notes |
| Dichloromethane:Methanol (98:2 to 90:10) | Moderate to High | A good starting point for many polar heterocyclic compounds.[7] |
| Ethyl Acetate:Hexane (70:30 to 100:0) | Moderate | Useful for less polar impurities. Pure ethyl acetate can also be effective. |
| Ethyl Acetate:Ethanol (95:5 to 80:20) | High | Good for highly polar compounds that do not move in less polar systems. |
| Chloroform:Methanol (95:5 to 90:10) | Moderate to High | An alternative to dichloromethane-based systems.[7] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
challenges in the scale-up of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate production
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1). As a key intermediate in the pharmaceutical and agrochemical industries, robust and scalable production is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its manufacture, particularly focusing on the widely used Guareschi-Thorpe cyclocondensation reaction.[2][3]
Section 1: Synthesis Overview & Core Chemistry
This compound is a substituted 2-pyridone. The most common and atom-economical route to this class of molecules is a variation of the Guareschi-Thorpe reaction, a multi-component reaction (MCR) that constructs the pyridine ring in a single step.[4] The synthesis typically involves the condensation of Ethyl 2,4-dioxovalerate (or a related β-ketoester) with 2-Cyanoacetamide in the presence of a basic catalyst.[5]
The reaction proceeds via a series of nucleophilic additions and condensations, culminating in an intramolecular cyclization and dehydration to form the stable aromatic pyridone ring. Understanding this pathway is crucial for diagnosing and resolving production issues.
Caption: Generalized Guareschi-Thorpe reaction pathway for pyridone synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary tautomeric form of the final product? A1: The product, formally named a 2-hydroxypyridine, exists predominantly in its 2-pyridone tautomeric form. This is due to the greater stability conferred by the amide resonance within the ring system. Analytical characterization (e.g., ¹³C NMR) will confirm the presence of a carbonyl carbon. This tautomerism is a key feature of this class of heterocyclic compounds.[2]
Q2: What are the most common basic catalysts for this reaction? A2: While various bases can be used, secondary amines like piperidine are traditionally employed. However, for improved yields and milder conditions, stronger non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) have proven highly effective.[2] In the context of green chemistry, using ammonium carbonate in an aqueous medium has also been shown to be a viable, eco-friendly option, acting as both the nitrogen source and a pH-controlled promoter.[3][6]
Q3: My product is precipitating directly from the reaction mixture. Is this normal? A3: Yes, this is often the desired outcome, especially in greener solvent systems like water or ethanol/water mixtures.[3] Direct precipitation simplifies the initial isolation, often yielding a product of high purity and reducing the need for extensive extraction steps. This is a significant advantage during scale-up.
Q4: What are the key safety concerns when scaling up this synthesis? A4: The primary concerns involve handling 2-cyanoacetamide and managing the reaction exotherm.
-
Cyanide Hazard: Although 2-cyanoacetamide is less acutely toxic than inorganic cyanides, it can release toxic fumes (cyanides, nitrogen oxides) upon thermal decomposition.[7] Ensure adequate ventilation and have appropriate emergency procedures in place.
-
Thermal Runaway: Condensation reactions are often exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of reagent addition and reactor cooling capacity must be carefully controlled to prevent a thermal runaway.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during synthesis and scale-up.
Problem 1: Low Reaction Yield or Stalled Conversion
Q: I'm seeing a low yield of my desired product, and TLC/HPLC analysis shows significant amounts of unreacted starting materials. What are the likely causes and solutions?
A: Low yield is a common challenge during scale-up. The root cause can often be traced to reaction kinetics, equilibrium, or catalyst deactivation.
-
Causality: The Guareschi-Thorpe reaction involves a critical dehydration/aromatization step to drive the reaction to completion. Inefficient water removal can cause the reaction to stall or even reverse. On a large scale, localized "hot spots" or poor mixing can lead to side reactions, while insufficient catalyst concentration can slow the reaction rate.
-
Troubleshooting Steps:
-
Catalyst Choice & Loading: If using a mild base like piperidine, consider switching to a more potent catalyst like DBU, which can significantly improve reaction rates and yields.[2] Verify that the catalyst loading is appropriate for the scale; a 5-10 mol% loading is a typical starting point.
-
Water Removal: If the reaction is run in an organic solvent like toluene or ethanol, ensure efficient water removal. On a lab scale, a Dean-Stark apparatus is effective. During scale-up, this can be achieved by azeotropic distillation under reduced pressure or by incorporating a dehydrating agent.[8]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions. Perform a temperature optimization study (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and impurity formation.
-
Mixing Efficiency: Poor agitation on a larger scale can lead to localized concentration gradients and inefficient heat transfer. Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogeneous slurry or solution.
-
Caption: Decision workflow for troubleshooting low reaction yield.
Problem 2: Significant Impurity Formation
Q: My final product is contaminated with several impurities that are difficult to remove by simple recrystallization. How can I identify and mitigate them?
A: Impurity formation is a critical issue in pharmaceutical intermediate synthesis. Mitigating these requires understanding the potential side reactions.
-
Causality: Side reactions often stem from the high reactivity of the starting materials. The β-ketoester can undergo self-condensation, while 2-cyanoacetamide can dimerize or hydrolyze under harsh conditions. An incorrect stoichiometric ratio of reactants can also leave one component in excess, promoting side reactions.
-
Mitigation Strategies:
-
Control Reagent Addition: Instead of charging all reactants at once, a semi-batch process where one reactant (e.g., 2-cyanoacetamide) is added slowly to the mixture of the other reactant and catalyst can help control the exotherm and minimize self-condensation.
-
pH Control: In aqueous systems, maintaining the optimal pH is crucial. Using a buffered system, such as one with ammonium carbonate, can prevent pH excursions that might lead to hydrolysis of the nitrile or ester groups.[6]
-
Purge with Inert Gas: Some impurities arise from oxidative degradation. Blanketing the reaction vessel with an inert gas like nitrogen or argon can prevent discoloration and the formation of oxidative byproducts.
-
| Potential Impurity | Likely Source | Mitigation Strategy | Analytical Detection |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry | Optimize reaction time, temperature, and catalyst. Verify reactant stoichiometry. | HPLC, TLC |
| Cyanoacetamide Dimer | Self-condensation of 2-cyanoacetamide | Slow addition of cyanoacetamide; use milder conditions. | LC-MS, NMR |
| Ethyl 2,4-dioxovalerate Self-Condensate | Self-condensation of the ketoester | Maintain lower reaction temperature; control base concentration. | GC-MS, LC-MS |
| Hydrolyzed Product (Carboxylic Acid) | Water present under harsh basic/acidic conditions | Ensure anhydrous conditions or controlled pH during workup. | HPLC, IR (broad O-H stretch) |
Problem 3: Challenges in Product Isolation and Purification
Q: During scale-up, my product is difficult to filter, or it oils out during crystallization instead of forming a solid. How can I improve the physical properties for isolation?
A: Physical form and ease of isolation are paramount for scalable manufacturing. These issues often relate to residual solvents, lingering impurities, or the crystallization process itself.
-
Causality: Impurities can act as crystal growth inhibitors, leading to poor crystal habit or oiling out. The choice of crystallization solvent is also critical; a solvent that is too good will result in low recovery, while a solvent that is too poor may cause the product to crash out as an amorphous solid or oil.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a systematic solvent screening for recrystallization. Look for a solvent system (or anti-solvent pair) where the product has high solubility at elevated temperatures but low solubility at room temperature or below (e.g., Ethanol, Isopropanol, Acetonitrile, or mixtures like Ethanol/Water).
-
Seeding: Use a small amount of pure, crystalline product as seed crystals during the cooling phase of the crystallization. This provides a template for proper crystal growth and can prevent oiling out.
-
Controlled Cooling: Avoid crash cooling. A slow, controlled cooling profile allows for the growth of larger, more uniform crystals which are easier to filter and wash. A typical profile might be cooling from 80°C to 20°C over 4-6 hours.
-
Charcoal/Silica Treatment: If the product is discolored, a charcoal treatment of the solution before crystallization can remove colored impurities. A short-plug silica filtration of the crude product solution can also remove baseline polar impurities that may interfere with crystallization.
-
Section 4: Experimental Protocol: Scalable Synthesis
This protocol is a representative procedure for a 100g scale synthesis. Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood or appropriate production facility, with all necessary personal protective equipment (PPE).
Reagents:
-
Ethyl 2,4-dioxovalerate (1.0 eq)
-
2-Cyanoacetamide (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (5 volumes)
Procedure:
-
Reactor Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add Ethyl 2,4-dioxovalerate and 3 volumes of ethanol.
-
Reactant Charge: Begin agitation and add 2-Cyanoacetamide. A slurry will form.
-
Catalyst Addition: Add piperidine to the slurry.
-
Reaction: Heat the reactor jacket to reflux (approx. 78-80°C). The slurry should gradually dissolve and then a new solid (the product) may begin to precipitate. Monitor the reaction progress by TLC or HPLC (e.g., every 2 hours). The reaction is typically complete in 8-12 hours.
-
Isolation: Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours.
-
Filtration: Filter the resulting solid product using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 1 volume).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield: 75-85%. Purity (by HPLC): >98%.
Section 5: References
-
Al-Mousawi, S. M., et al. (2011). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Available upon request from ResearchGate. [Link: https://www.researchgate.net/publication/266031295_The_Guareschi-Thorpe_Cyclization_Revisited_-_An_Efficient_Synthesis_of_Substituted_26-Dihydroxypyridines_and_26-Dichloropyridines]
-
ChemicalBook. (n.d.). This compound synthesis. [Link: https://www.chemicalbook.com/productreact_en/18619-97-1.htm]
-
Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8180479/]
-
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link: https://techtransfer.vcu.edu/available-technologies/pharmaceutical-production-methods-efficient-synthesis-of-pyridines/]
-
Shaabani, A., et al. (2013). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 3(48), 25639-25643. [Link: https://pubs.rsc.org/en/content/articlelanding/2013/ra/d3ra04590k]
-
Glaxo Group Limited. (1985). Process for the production of pyridine or alkyl substituted pyridines. Google Patents (US4675410A). [Link: https://patents.google.com/patent/US4675410A/en]
-
GSK. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Carbon-Nitrogen Bond Forming Reactions. [Link: https://www.gsk.com/en-gb/responsibility/sustainability-approach/our-planet/green-chemistry/condensation-multi-component-reactions-mcr-oxidation-approaches-to-pyridines/]
-
Shaabani, A., et al. (2013). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlehtml/2013/ra/d3ra04590k]
-
VEB Arzneimittelwerk Dresden. (1984). Process for the preparation of substituted pyridines. Google Patents (DE3245950A1). [Link: https://patents.google.com/patent/DE3245950A1/en]
-
LookChem. (n.d.). Cas 18619-97-1, this compound. [Link: https://www.lookchem.com/cas-186/18619-97-1.html]
-
Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketoniartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.18810140214]
-
Jubilant Ingrevia. (n.d.). 4-Cyanopyridine Safety Data Sheet. [Link: https://www.jubilantingrevia.com/upload/files/4-Cyanopyridine-SDS-63809930776.pdf]
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
Technical Support Center: Strategies to Mitigate O-Methylation in Hydroxypyridine Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This resource is designed to provide in-depth guidance on a common yet challenging side reaction in the synthesis of hydroxypyridine derivatives: O-methylation. The formation of undesired methoxy-pyridine byproducts can significantly impact yield, purity, and the overall efficiency of your synthetic route.[1] This guide offers a blend of theoretical understanding and practical, field-proven solutions to help you navigate and overcome this synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is O-methylation a common side reaction when I'm trying to achieve N-methylation on a hydroxypyridine?
Hydroxypyridines are ambident nucleophiles, meaning they possess two nucleophilic sites: the ring nitrogen and the hydroxyl oxygen. The competition between N- and O-alkylation is a classic problem in heterocyclic chemistry. The outcome is governed by a delicate balance of factors including the acidity of the hydroxyl group, the nucleophilicity of the ring nitrogen, and the reaction conditions employed.[2] The relatively weak acidity of the hydroxyl group (pKa 8-11) coupled with the strong nucleophilicity of the pyridine nitrogen often leads to a mixture of N- and O-methylated products.[2]
Q2: How does the choice of methylating agent influence the N- vs. O-methylation ratio?
The nature of the methylating agent is a critical determinant of selectivity, a concept well-explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory.[3][4][5]
-
Hard Methylating Agents: Reagents like dimethyl sulfate and methyl triflate (MeOTf) are considered "hard" electrophiles.[6] According to HSAB theory, hard acids prefer to react with hard bases. The oxygen of a hydroxyl group is a "harder" nucleophile than the pyridine nitrogen. Therefore, using hard methylating agents tends to favor the undesired O-methylation.[3][7][8]
-
Soft Methylating Agents: Reagents like methyl iodide (MeI) are considered "soft" electrophiles. The pyridine nitrogen is a "softer" nucleophile than the hydroxyl oxygen. Consequently, soft methylating agents are more likely to favor the desired N-methylation.[3][7][8]
It is important to note that while HSAB theory provides a useful framework, other factors such as sterics and reaction kinetics can also play a significant role.[6]
Q3: What role does the solvent and base play in directing the site of methylation?
Solvents and bases can profoundly influence the reaction's outcome by altering the nucleophilicity of the competing sites.
-
Solvents: Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leaving a more "naked" and highly reactive anion. This can sometimes favor O-methylation. Protic solvents, on the other hand, can hydrogen bond with the hydroxyl group, potentially reducing its nucleophilicity and favoring N-methylation.
-
Bases: The choice of base is crucial for deprotonating the hydroxyl group. A strong base will generate the pyridinolate anion, a potent nucleophile that can readily undergo O-methylation. Weaker bases may not fully deprotonate the hydroxyl group, which can sometimes favor N-methylation.
Q4: Are there any structural features of the hydroxypyridine itself that can influence the N/O methylation ratio?
Absolutely. The electronic and steric environment around the nitrogen and oxygen atoms can bias the reaction. For instance, bulky substituents near the ring nitrogen can sterically hinder N-methylation, thereby favoring O-methylation. Conversely, electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the nitrogen, potentially making O-methylation more competitive. Theoretical studies have shown that the position of a methyl group on the pyridine ring can affect the stability of the molecule.[9]
Troubleshooting Guide: Minimizing O-Methylation
This section provides actionable strategies to steer your reaction towards the desired N-methylated product.
Issue: Significant formation of the O-methylated byproduct is observed by HPLC or NMR.
Workflow for Troubleshooting O-Methylation
Caption: A stepwise approach to troubleshooting O-methylation side reactions.
Step 1: Optimization of Reaction Conditions
Before resorting to more complex synthetic modifications, a thorough optimization of the reaction conditions is often the most efficient first step.
1.1 Choice of Methylating Agent
As discussed in the FAQs, switching to a "softer" methylating agent can significantly favor N-methylation.
| Methylating Agent | HSAB Classification | Predominant Product |
| Dimethyl Sulfate (DMS) | Hard | O-Methylated |
| Methyl Triflate (MeOTf) | Hard | O-Methylated |
| Methyl Iodide (MeI) | Soft | N-Methylated |
| Diazomethane | Varies with conditions | Can be selective for O-methylation[2] |
| Dimethyl Carbonate (DMC) | Green Reagent | Can be selective for N-methylation[10] |
Protocol 1: N-Methylation using Methyl Iodide
-
To a solution of the hydroxypyridine in a suitable solvent (e.g., DMF, acetonitrile), add a mild base (e.g., K₂CO₃, Cs₂CO₃).
-
Add methyl iodide (1.1-1.5 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
1.2 Solvent and Base Selection
Experimenting with different solvent and base combinations can be highly effective.
| Solvent | Base | Expected Outcome |
| Toluene | NaH | May favor O-methylation due to strong base. |
| Acetonitrile | K₂CO₃ | A good starting point for N-methylation. |
| Dichloromethane | Et₃N | Mild conditions that may favor N-methylation. |
Step 2: Protecting Group Strategy
If optimizing reaction conditions is insufficient, protecting the hydroxyl group is a robust strategy to ensure exclusive N-methylation.
Protecting Group Selection Workflow
Caption: Workflow for utilizing a protecting group strategy.
Common Protecting Groups for Phenols/Hydroxyls:
-
Silyl Ethers (e.g., TBDMS, TIPS): Robust and easily removed with fluoride sources (e.g., TBAF).
-
Benzyl Ether (Bn): Stable to a wide range of conditions and typically removed by hydrogenolysis.
-
Methoxymethyl ether (MOM): Installed using MOMCl and removed under acidic conditions.
Protocol 2: N-Methylation via a Silyl-Protected Intermediate
-
Protection: To a solution of the hydroxypyridine in an anhydrous aprotic solvent (e.g., DMF, DCM), add a suitable base (e.g., imidazole, Et₃N) followed by the silyl chloride (e.g., TBDMSCl). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Quench the reaction with water, extract the silyl-protected hydroxypyridine, and purify if necessary.
-
N-Methylation: Subject the purified silyl-protected intermediate to the desired N-methylation conditions (e.g., MeI, K₂CO₃ in acetonitrile).
-
Deprotection: After N-methylation is complete, remove the silyl protecting group using a fluoride source like TBAF in THF or acidic conditions.
-
Final Purification: Purify the final N-methylated hydroxypyridine.
Step 3: Alternative Synthetic Approaches
In some cases, it may be more efficient to consider an alternative synthetic route that avoids the problematic methylation step altogether.
-
Pyridine N-Oxide Chemistry: The use of pyridine N-oxides can be a powerful strategy. The N-oxide can be methylated to form a methoxy-pyridinium salt, which can then be deoxygenated.[11] Recent advances have also shown methods for the direct hydroxymethylation of pyridine N-oxides.[12]
-
Catalyst- and Base-Free Reactions: Some research has shown specific N-alkylation of hydroxypyridines can be achieved under catalyst- and base-free conditions by reacting with organohalides.[13]
Conclusion
The challenge of controlling N- vs. O-methylation in hydroxypyridine synthesis is a common but surmountable obstacle. By systematically evaluating and optimizing your reaction conditions, employing protecting group strategies when necessary, and considering alternative synthetic pathways, you can significantly improve the selectivity and yield of your desired N-methylated product. This guide provides a framework for troubleshooting, but as with all chemical synthesis, careful experimentation and analysis are paramount to success.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. HSAB theory - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion rates in pyridine cyclization reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a cornerstone of pyridine chemistry, involving a multicomponent reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[1][2][3] While versatile, this reaction is prone to low yields due to several factors.[1][4]
Frequently Asked Questions (FAQs): Hantzsch Synthesis
Q1: My Hantzsch reaction has a very low yield. What are the most likely causes?
Low conversion in a Hantzsch synthesis can typically be traced back to one of three areas: suboptimal reaction conditions, inefficient oxidation of the dihydropyridine intermediate, or competing side reactions.[4]
-
Suboptimal Reaction Conditions: The classical approach of refluxing in an alcoholic solvent often suffers from long reaction times and harsh conditions, leading to degradation and low yields.[1][4]
-
Inefficient Aromatization: The final oxidation step is critical.[4] Incomplete conversion of the 1,4-DHP intermediate to the pyridine is a frequent cause of low yields of the final product. Classical oxidants like nitric acid, potassium permanganate, or chromium trioxide can be harsh, leading to side products and difficult workups.[1][4]
-
Side Reactions: The complexity of a multicomponent reaction means that several mechanistic pathways can compete.[1][4] This can lead to the formation of unexpected byproducts, consuming your starting materials and reducing the yield of the desired pyridine.
Q2: How can I improve my reaction conditions to boost the yield?
Modern advancements offer several effective strategies to overcome the limitations of classical Hantzsch conditions.
-
Catalysis: The use of a catalyst can dramatically improve reaction rates and yields.
-
Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as p-toluenesulfonic acid (PTSA) can accelerate the condensation steps.[6] Using PTSA under ultrasonic irradiation in an aqueous micellar solution has been reported to increase yields to as high as 96%.[1][4]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as γ-Al2O3 nanoparticles or silica-anchored sulfonic acid, offer high yields and the advantage of easy removal by filtration.[3][7]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times (to as little as 2-7 minutes) and improve yields, often to the 82-94% range, by promoting efficient heating.[4]
-
Solvent Choice: While ethanol is traditional, exploring other solvents can be beneficial.[8] For instance, aqueous micellar solutions have shown excellent results.[1] Solvent-free conditions, particularly with a solid catalyst, can also be highly effective.[7]
Workflow: Optimizing Hantzsch Reaction Conditions
This workflow provides a systematic approach to improving your reaction yield.
Caption: A decision-making workflow for troubleshooting low yields in Hantzsch pyridine synthesis.
Q3: My 1,4-dihydropyridine intermediate is formed, but the final oxidation to pyridine is inefficient. What should I do?
A common bottleneck is the aromatization step. If you suspect incomplete oxidation, consider these more modern and milder oxidizing agents.
| Oxidizing Agent | Solvent | Key Advantages | Reference |
| Ferric Chloride (FeCl₃) | Water | Effective for one-pot synthesis and direct aromatization. | [1][4] |
| Manganese Dioxide (MnO₂) | Water | Good for one-pot reactions. | [1][4] |
| Ceric Ammonium Nitrate (CAN) | Solvent-Free | Efficient at room temperature. | [9] |
| Pd/C/K-10 Montmorillonite | Toluene | Bifunctional catalyst for domino cyclization-aromatization. | [3][10] |
Protocol: One-Pot Hantzsch Synthesis and Aromatization
This protocol is adapted from methodologies demonstrating direct aromatization.[1][4]
-
Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Oxidant: Add water as the solvent, followed by the chosen oxidizing agent (e.g., ferric chloride, 2 mmol).
-
Reaction: Stir the mixture vigorously at the determined optimal temperature (e.g., 60-80°C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, perform an appropriate extraction.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Section 2: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines. It involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[11]
Frequently Asked Questions (FAQs): Bohlmann-Rahtz Synthesis
Q4: I'm struggling with the Bohlmann-Rahtz synthesis. The high temperatures required for the cyclodehydration step are causing decomposition. How can I address this?
A significant drawback of the traditional Bohlmann-Rahtz synthesis is the high temperature needed for the final cyclodehydration, which is necessary to facilitate the required Z/E isomerization of the aminodiene intermediate.[12] This can lead to product decomposition and lower yields.
Solution: Acid Catalysis
The use of an acid catalyst can significantly lower the temperature required for the cyclodehydration step.[11][12]
-
Brønsted Acids: Acetic acid is a commonly used and effective catalyst.[12]
-
Solid Acid Catalysts: Amberlyst 15 ion-exchange resin is another excellent option that simplifies catalyst removal.[11]
-
Lewis Acids: Catalysts like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) have also been shown to be effective.[11]
Expert Insight: Acid catalysis promotes the conjugate addition as well as the cyclodehydration, allowing for the development of one-pot procedures that combine both steps and improve overall efficiency.[12]
Q5: The enamine starting material for my Bohlmann-Rahtz reaction is difficult to prepare and handle. Are there any alternatives?
The instability or difficult synthesis of the enamine substrate can limit the utility of this reaction.[13]
Solution: In Situ Generation of the Enamine
A more efficient approach is to generate the enamine in situ. This can be achieved by starting with a 1,3-dicarbonyl compound and a source of ammonia, such as ammonium acetate.[11][13] This modification transforms the reaction into a one-pot, three-component process, improving its practicality significantly.[13]
Diagram: Bohlmann-Rahtz Mechanistic Pathway and Troubleshooting
Caption: Key steps and common troubleshooting points in the Bohlmann-Rahtz synthesis.
Section 3: The Guareschi-Thorpe Synthesis
This reaction prepares 2-pyridones from cyanoacetamide (or its esters) and a 1,3-dicarbonyl compound.[14] While effective, the classical version can be low-yielding.[7]
Frequently Asked Questions (FAQs): Guareschi-Thorpe Synthesis
Q6: My Guareschi-Thorpe reaction is inefficient. How can I improve the yield and make the process more environmentally friendly?
Recent advancements have focused on "greener" and more efficient modifications of the Guareschi-Thorpe synthesis.
Solution: Aqueous Conditions with Ammonium Carbonate
Using ammonium carbonate in an aqueous medium serves a dual purpose: it acts as the nitrogen source for the pyridine ring and as a promoter for the reaction.[15][16][17] This approach offers several advantages:
-
High Yields: This method consistently produces the desired hydroxy-cyanopyridines in high yields.[15][16]
-
Green Chemistry: It avoids the use of organic solvents for the reaction itself.[16]
-
Simple Workup: Often, the product precipitates directly from the reaction medium, allowing for simple collection by filtration.[15]
Protocol: Advanced Guareschi-Thorpe Synthesis [7][16]
-
Reactant Mixture: In a flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate.
-
Solvent: Add water or a 1:1 water/ethanol mixture (2 mL).
-
Reaction: Heat the mixture with stirring (e.g., at 80°C).
-
Monitoring and Isolation: Monitor the reaction by TLC. As the reaction proceeds, the product will often precipitate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Collect the precipitated product by filtration, wash with cold water, and dry.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Guareschi-Thorpe Reaction
Welcome to the technical support center for the Guareschi-Thorpe reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization reaction for the synthesis of substituted pyridines. As a Senior Application Scientist, I have seen firsthand how critical solvent selection is to the success of this reaction. This document provides in-depth, field-proven insights into optimizing the Guareschi-Thorpe reaction by carefully considering your choice of solvent. We will move beyond simply listing protocols to understanding the underlying principles that govern reaction efficiency, product purity, and ease of workup.
Frequently Asked Questions (FAQs)
Q1: What is the most significant recent advancement in solvent selection for the Guareschi-Thorpe reaction?
A1: The most impactful advancement is the shift towards aqueous media, particularly using ammonium carbonate as both the nitrogen source and a pH-controlled agent.[1][2] This "green chemistry" approach offers numerous advantages over traditional methods that rely on volatile organic solvents (VOSs).[3] Key benefits include improved safety, reduced environmental impact, often higher yields, and simplified product isolation, as the product frequently precipitates directly from the reaction mixture in high purity.[2][4]
Q2: How does solvent polarity influence the Guareschi-Thorpe reaction?
A2: Solvent polarity plays a crucial role in stabilizing intermediates and transition states. The Guareschi-Thorpe reaction involves several polar intermediates. A polar solvent can effectively solvate these charged or highly polar species, which can influence the reaction rate. However, the choice between a polar protic and a polar aprotic solvent can have different consequences. Polar protic solvents, like water and ethanol, can hydrogen bond with reactants and intermediates, which can sometimes hinder reactivity if the nucleophile is overly stabilized.[5] In contrast, polar aprotic solvents can stabilize cations without strongly solvating anions, which can be beneficial in certain contexts. In the case of the modern aqueous Guareschi-Thorpe reaction, water's high polarity and ability to facilitate the dual role of ammonium carbonate as a nitrogen source and base are highly advantageous.[4]
Q3: Can I use aprotic solvents like THF or DMSO for the Guareschi-Thorpe reaction?
A3: While classical organic chemistry often employs aprotic solvents for condensation reactions, their use in the Guareschi-Thorpe reaction is less common in modern protocols and generally less efficient than the aqueous ammonium carbonate system.[4] Aprotic solvents might be considered if your starting materials have poor solubility in water or ethanol. However, you may face challenges with lower yields and more complex product purification. For instance, removing high-boiling point aprotic solvents like DMSO can be problematic.
Q4: My product is precipitating from the reaction mixture in the aqueous protocol. Is this a problem?
A4: On the contrary, this is often a significant advantage of the aqueous ammonium carbonate method.[2] The precipitation of the desired pyridine derivative from the aqueous medium as it forms drives the reaction equilibrium towards the product and often results in a highly pure solid that can be isolated by simple filtration.[4] This minimizes the need for extensive chromatographic purification.
Q5: What are the main safety considerations when choosing a solvent for this reaction?
A5: When scaling up chemical reactions, solvent choice has significant safety implications. Many traditional organic solvents like benzene (used in classical protocols) are toxic and carcinogenic.[4] Others, like ethanol, are flammable. The modern aqueous protocol largely mitigates these risks, as water is non-flammable and non-toxic. When using ethanol, even in a mixture with water, appropriate precautions for handling flammable liquids should be taken.
Troubleshooting Guide
Issue 1: Low or No Product Yield in an Aqueous System
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Ammonium Salt | Ensure you are using ammonium carbonate. While other ammonium salts can work, ammonium carbonate has been shown to be superior, acting as both the nitrogen source and a buffered base to promote the reaction.[4] Ammonium acetate, for instance, has been shown to give significantly lower yields under similar conditions.[3] |
| Sublimation of Ammonium Carbonate | If using pure ethanol as the solvent, the sublimation of ammonium carbonate at the reaction temperature (typically 80°C) can lead to a lower effective concentration of the reagent and thus a lower yield.[4] Using a 1:1 mixture of water and ethanol, or pure water, helps to keep the ammonium carbonate in solution and available for the reaction.[4] |
| Poor Solubility of Starting Materials | If your 1,3-dicarbonyl compound is highly nonpolar, it may have limited solubility in a purely aqueous system. Consider using a 1:1 water/ethanol mixture to improve the solubility of organic reactants while still benefiting from the advantages of the aqueous system.[4] |
Issue 2: Formation of Significant Side Products or a Complex Mixture
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction Temperature Too High | While heating is necessary, excessive temperatures can lead to the decomposition of reactants or products, especially with sensitive functional groups. Monitor the reaction temperature closely and consider if a lower temperature for a longer duration might provide a cleaner reaction profile. |
| Use of Traditional Organic Solvents | Classical protocols using solvents like benzene and acetic acid are known to sometimes produce complex mixtures and require lengthy reaction times (e.g., 45 hours).[2] Switching to the aqueous ammonium carbonate system often results in cleaner reactions with higher selectivity for the desired pyridine product.[4] |
| Impure Starting Materials | Impurities in your cyanoacetamide or 1,3-dicarbonyl compound can lead to the formation of side products. Ensure the purity of your starting materials before beginning the reaction. |
Issue 3: Difficulty with Product Isolation and Purification
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Product is Soluble in the Reaction Mixture | If your final pyridine derivative is unexpectedly soluble in the aqueous medium, you will not observe the beneficial precipitation. In this case, after cooling the reaction, you will need to perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Subsequent drying of the organic layer and removal of the solvent will be necessary. |
| Use of High-Boiling Point Aprotic Solvents | If you have used a solvent like DMSO or DMF, removal by rotary evaporation is difficult. In these cases, an aqueous workup with extraction is necessary. The product must be extracted into an immiscible organic solvent, and the aqueous layer (containing the high-boiling point solvent) is washed several times to recover as much product as possible. This can be a labor-intensive process. |
| Oily Product Instead of a Precipitate | The formation of an oil rather than a crystalline solid can be due to impurities or the inherent physical properties of the product. Try adding a small amount of a co-solvent in which the product is sparingly soluble to induce crystallization. Scratching the inside of the flask with a glass rod at the oil-solvent interface can also promote nucleation and solidification. |
Data Presentation: Solvent Effects on Yield
The following table summarizes the effect of the solvent system on the yield of a model Guareschi-Thorpe reaction between ethyl cyanoacetate and ethyl acetoacetate.
| Solvent System | Nitrogen Source | Reaction Time (h) | Yield (%) | Reference |
| H₂O | (NH₄)₂CO₃ | 3 | 92 | [4] |
| H₂O/EtOH (1:1) | (NH₄)₂CO₃ | 1.5 | 95 | [4] |
| EtOH | (NH₄)₂CO₃ | 3 | 85 | [4] |
| H₂O/HOAc (azeotropic mixture) | Ammonium Acetate | 24 | 68 | [3] |
| Benzene/Acetic Acid/Water (azeotropic) | Ammonium Acetate | 45 | Low/Variable | [2] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium
This protocol is adapted from the work of Tamaddon and Maddah-Roodan (2023).[4]
Materials:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-dicarbonyl compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water/Ethanol (1:1 v/v, 2 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add the 1:1 water/ethanol solvent mixture (2 mL).
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-3 hours. In many cases, a solid precipitate will form as the reaction proceeds.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water (5-10 mL) to the flask to ensure complete precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the purified product. Further purification is often not necessary.
Visualizing Reaction Workflows
Logical Flow for Solvent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for constructing the pyridine core. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals, yet their synthesis can be challenging.[1][2] The choice of catalyst is often the most critical parameter, dictating yield, selectivity, and overall process efficiency.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to make informed decisions.
Section 1: Catalyst Selection Fundamentals (FAQs)
This section addresses foundational questions about choosing the right catalyst for your specific pyridine synthesis strategy.
Q1: I'm starting a new pyridine synthesis. Should I use a homogeneous or a heterogeneous catalyst?
A1: The choice between a homogeneous and heterogeneous catalyst is a fundamental decision that balances activity, selectivity, and practical process considerations like product purification and catalyst reusability.[3] There is no single "best" choice; it is application-dependent.
-
Homogeneous Catalysts exist in the same phase as the reactants (typically in solution).[4] They are often single-site metal complexes with well-defined structures.[5]
-
Expertise & Experience: The primary advantage is high activity and selectivity under mild conditions. Because every catalyst molecule is accessible, you can often achieve lower catalyst loadings. The well-defined nature of homogeneous catalysts also makes mechanistic studies more straightforward, allowing for rational optimization by modifying ligands.[5]
-
Trustworthiness (Self-Validation): The key drawback is the difficulty in separating the catalyst from the reaction product. This can lead to product contamination with residual metals—a major concern in pharmaceutical development—and makes catalyst recycling economically unfeasible in many cases.[5]
-
-
Heterogeneous Catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[6] Examples include metals on a solid support (like palladium on carbon) or zeolites.[7]
-
Expertise & Experience: The main advantage is ease of separation. The catalyst can be removed by simple filtration, which simplifies product workup and allows for the catalyst to be recycled. This is highly advantageous for industrial-scale processes.[6] However, they can suffer from lower activity compared to their homogeneous counterparts and may require harsher reaction conditions (higher temperatures and pressures).[7] The active sites may not be uniform, which can sometimes lead to lower selectivity.[5]
-
-
Bridging the Gap: Magnetically Recoverable Catalysts
-
These represent a modern solution, combining the benefits of both types. They consist of a magnetic core (e.g., Fe₃O₄ nanoparticles) coated with a catalytically active shell.[8][9] This design allows them to be dispersed in the reaction mixture like a homogeneous catalyst, ensuring high activity, but they can be rapidly and efficiently recovered using an external magnet.[2][10]
-
Caption: Initial catalyst selection decision tree.
Q2: What are the most common classes of catalysts for pyridine ring construction?
A2: The choice of catalyst is intrinsically linked to the specific synthetic route being employed (e.g., Hantzsch, Bohlmann-Rahtz, cycloaddition). However, several major classes are frequently utilized.
| Catalyst Class | Common Examples | Typical Application / Mechanism |
| Lewis Acids | AlCl₃, ZnBr₂, Yb(OTf)₃, Ga(III) halides | Activate carbonyl compounds, facilitating condensation reactions in syntheses like Hantzsch and Bohlmann-Rahtz.[11][12][13] |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Acetic Acid, Amberlyst-15 | Catalyze cyclodehydration steps, often lowering the high temperatures required in classical methods.[13][14] |
| Transition Metals | Pd, Rh, Ni, Cu, Co, Ru complexes | Mediate cross-coupling, C-H activation, and cycloaddition reactions.[15][16][17][18] Essential for building complex substituted pyridines. |
| Solid Acid Catalysts | Zeolites (e.g., HZSM-5), γ-Al₂O₃ | Used in gas-phase industrial synthesis from simple aldehydes and ammonia. Also effective in solvent-free lab-scale Hantzsch reactions.[13][19][20] |
| Nanocatalysts | Fe₃O₄-supported metals, functionalized graphene oxide | Offer high surface area and excellent reusability, often with magnetic recovery.[8][9][21] |
Section 2: Troubleshooting Guide for Catalyst-Related Issues
This section provides solutions to common problems encountered during catalytic pyridine synthesis.
Problem 1: My Hantzsch synthesis is giving a very low yield (<30%).
Causality & Solution: Low yields in the Hantzsch synthesis are a classic issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[13]
-
Cause A: Inefficient Reaction Conditions. Traditional methods using refluxing ethanol or acetic acid can be slow and inefficient.
-
Troubleshooting: Modern catalytic systems can dramatically improve yields.
-
Switch to a Solid Acid Catalyst: Consider a solvent-free approach using γ-Al₂O₃ nanoparticles at 90-100 °C. This can increase yields to >90% and simplifies workup.[13]
-
Use a Brønsted Acid in an Alternative Medium: Employing a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles can significantly accelerate the reaction and boost yields.[13]
-
-
-
Cause B: Incomplete Oxidation. The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine. If this step is inefficient, the overall yield will be low.[13]
-
Troubleshooting:
-
Verify Intermediate Formation: Before adding an oxidant, use TLC or LC-MS to confirm that the 1,4-dihydropyridine has formed.
-
Choose an Appropriate Oxidant: A common and effective method is using iodine in refluxing methanol.[17] Other options include nitric acid or potassium permanganate, but these can be harsher and have functional group compatibility issues.
-
-
References
- 1. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ethz.ch [ethz.ch]
- 6. savemyexams.com [savemyexams.com]
- 7. benchchem.com [benchchem.com]
- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pyridine synthesis [organic-chemistry.org]
- 18. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Welcome to the technical support center for the synthesis and purification of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and isolation of this valuable pharmaceutical intermediate.[1] As Senior Application Scientists, we provide not just steps, but the underlying chemical principles to empower you to make informed decisions in the lab.
Troubleshooting Guide
This section addresses specific, common problems encountered during the isolation phase.
Q1: I've completed the reaction, neutralized the mixture, and then acidified it, but little to no solid precipitate has formed. Where is my product?
This is a frequent issue that typically points to one of several possibilities related to the acidic nature of the target molecule. The hydroxyl group on the pyridine ring gives the molecule acidic properties (predicted pKa of 8.09), allowing it to form a water-soluble salt under basic or neutral conditions.[1] Acidification is required to protonate the molecule, rendering it neutral and causing it to precipitate from the aqueous solution.
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to confirm the pH of your aqueous solution. You must ensure the solution is sufficiently acidic. A target pH of 3-4 is generally effective for precipitating weakly acidic compounds.[2] If the pH is too high, the compound will remain in its anionic, water-soluble form.
-
Ensure Thorough Mixing and Cooling: After adding the acid, stir the mixture vigorously for an extended period (15-30 minutes). Cooling the mixture in an ice bath can significantly decrease the solubility of the product and promote precipitation.
-
"Salting Out": If the product is still hesitant to precipitate, try adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and often forcing precipitation.
-
Solvent Extraction Rescue: If precipitation fails or the solid appears very fine and difficult to filter, the product may still be recoverable. The neutral, protonated compound can be extracted from the acidic aqueous solution using an organic solvent like ethyl acetate or dichloromethane.[2] Perform at least three extractions, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.[2][3]
Q2: My final product is a sticky oil or a gummy solid, not the expected crystalline powder. How can I purify it?
An oily or amorphous product is a classic sign of impurities. These impurities can be unreacted starting materials, side products, or residual solvent, all of which can disrupt the crystal lattice formation.
Purification Protocol:
-
Trituration: This is the first technique to try. Add a small amount of a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The goal is for the impurities to dissolve away, leaving your product to solidify into a filterable powder.
-
Recrystallization: This is the most powerful method for purification.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Based on similar structures, ethanol is an excellent starting point.
-
Procedure: Dissolve your crude product in a minimal amount of hot (near boiling) solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it through a fluted filter paper or a pad of Celite to remove colored impurities. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Q3: The yield of my isolated product is extremely low. What are the common points of product loss?
Low yield can be attributed to issues in the reaction itself or, more commonly, losses during the work-up. Let's focus on the work-up procedure.
Workflow Analysis for Product Loss:
-
Incomplete Precipitation: As discussed in Q1, if the pH is not low enough, a significant portion of your product will remain dissolved in the aqueous layer and be discarded. Always check the pH of the filtrate after collecting your precipitate; if it's not acidic enough, more product may be recoverable.
-
Inefficient Extraction: If you opted for a liquid-liquid extraction, using an insufficient volume or number of extractions will leave product behind in the aqueous phase. A standard practice is to perform three separate extractions and pool the organic layers.[2]
-
Premature Crystallization: During a hot filtration step in recrystallization, if the solution cools too quickly in the funnel, the product will crystallize along with the impurities you are trying to remove. Use a pre-heated funnel to prevent this.
-
Excessive Washing: When washing your filtered crystals, use a minimal amount of cold recrystallization solvent. Using too much solvent or warm solvent will dissolve some of your hard-earned product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the acid-base work-up for this molecule?
This compound exists in a tautomeric equilibrium with its 2-pyridone form.[4] The "2-hydroxy" form is phenolic-like in character, making the proton on the oxygen weakly acidic.
During a typical synthesis, the reaction mixture might be basic. In this environment, the acidic proton is removed, forming a negatively charged pyridinolate salt. This salt is ionic and therefore generally soluble in aqueous media. The purpose of the work-up is to isolate the neutral organic compound.
The process follows these steps:
-
Neutralization/Basification (if needed): The reaction mixture is made basic to ensure the entire product is in its soluble salt form.
-
Washing: The basic aqueous solution can be washed with an organic solvent (like ether or ethyl acetate) to remove any non-acidic, organic impurities.
-
Acidification: The aqueous layer containing the product salt is then acidified with a strong acid (e.g., HCl). This protonates the pyridinolate, returning it to the neutral hydroxy-pyridine form.
-
Isolation: Now neutral and significantly less water-soluble, the product precipitates out of the aqueous solution and can be collected by filtration.
This entire workflow is a classic example of an acid-base extraction, a cornerstone technique in organic chemistry for separating compounds based on their acidic or basic properties.[2]
Q2: What are the recommended solvent systems for extraction, recrystallization, and TLC analysis?
Choosing the correct solvent is critical for successful isolation and purification. The following table provides field-tested recommendations.
| Application | Primary Solvent | Co-Solvent / Modifier | Rationale & Notes |
| Extraction | Ethyl Acetate | N/A | Good solvency for the neutral product and immiscible with water. Dichloromethane is also a viable alternative.[2][3] |
| Recrystallization | Ethanol | Water | Ethanol is a polar protic solvent that is often effective for recrystallizing pyridone structures. Adding a small amount of water (an anti-solvent) may be necessary if the compound is too soluble in pure ethanol. |
| TLC | Dichloromethane (DCM) | Methanol (MeOH) | Start with 100% DCM. If the Rf is too low, increase polarity by adding MeOH in small increments (e.g., 99:1, 98:2 DCM:MeOH). |
Q3: How can I be certain that the white powder I've isolated is indeed pure this compound?
Identity and purity confirmation are non-negotiable for scientific integrity. A combination of analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to assess purity. A pure compound should ideally show a single spot. Run the TLC against the starting materials to ensure they are absent in the final product.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity. The reported melting point for this compound is approximately 219 °C.[1] A broad or depressed melting range suggests the presence of impurities.
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the definitive method for structural confirmation. The resulting spectrum should be compared against a known reference or analyzed to ensure all expected peaks are present with the correct integrations and multiplicities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (206.2 g/mol ).
Q4: In some databases, my compound is named "ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate". Is this the same molecule?
Yes, this is the same molecule. The different names arise from a chemical phenomenon called tautomerism . Tautomers are isomers of a compound that readily interconvert. In this case, the molecule exists as an equilibrium mixture of the 2-hydroxy-pyridine form and the 2-pyridone form.[4]
Caption: Tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms.
While both forms exist, the pyridone tautomer is often more stable. For naming and representation, both are used in chemical literature and databases. It is crucial to recognize them as the same chemical entity.
Work-Up Workflow Diagram
The following diagram outlines the standard acid-base extraction and precipitation procedure for isolating the target compound.
Caption: General workflow for acid-base isolation of the product.
References
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate: A Comparative Analysis of HPLC and qNMR
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy.[1] Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, a key building block in the synthesis of various pharmaceuticals, demands rigorous purity assessment to control for process-related impurities and degradation products that could compromise subsequent synthetic steps and the final API quality.[1][2][3]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of this vital intermediate. We will move beyond simple procedural descriptions to explore the causal reasoning behind method development choices, present detailed experimental protocols, and offer a clear comparative framework to empower researchers in selecting the optimal analytical strategy for their specific needs.
The Workhorse Technique: Reversed-Phase HPLC for Routine Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[4][5] For a moderately polar, non-volatile compound like this compound, a reversed-phase (RP-HPLC) method is the logical and most effective approach.
Method Development Rationale: A Causality-Driven Approach
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. The goal is to achieve adequate separation (specificity) for all relevant compounds in a reasonable timeframe.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the standard choice for RP-HPLC. Its non-polar nature provides effective retention for a wide range of organic molecules. The compound's structure, featuring both polar (hydroxyl, cyano, ester) and non-polar (methyl, ethyl, pyridine ring) groups, makes it well-suited for retention and separation on a C18 column.
-
Mobile Phase Composition: The mobile phase must be optimized to achieve the desired retention and resolution.
-
Solvents: Acetonitrile (MeCN) is often preferred over methanol as the organic modifier due to its lower viscosity and lower UV cutoff wavelength, which can lead to better peak shapes and lower backpressure.[6] A gradient elution, starting with a higher percentage of aqueous phase and gradually increasing the organic phase, is employed. This is crucial because potential impurities, such as the more polar hydrolyzed carboxylic acid or less polar starting materials, can have significantly different retention times. A gradient ensures that all components are eluted efficiently with good peak shape.
-
pH Control: The aqueous component of the mobile phase is buffered, typically with a small amount of acid like phosphoric acid or formic acid.[7] The 2-hydroxy-pyridine moiety in the analyte has acidic properties. Maintaining a consistent, slightly acidic pH (e.g., pH 3.0) suppresses the ionization of this group and any potential acidic or basic impurities, leading to sharper, more symmetrical peaks and reproducible retention times.
-
-
Detection Wavelength: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. The pyridine ring system and cyano group are strong chromophores. A full UV scan of the analyte reveals a maximum absorbance (λmax) around 270-290 nm. Monitoring at this wavelength provides high sensitivity for the main component. A DAD also allows for peak purity analysis, which can help determine if a single chromatographic peak consists of more than one co-eluting compound.[8]
Optimized HPLC Method Parameters
The following table summarizes a well-optimized set of conditions for the purity analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard industry workhorse for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure consistent ionization state and sharp peaks. |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier with good UV transparency and low viscosity. |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | DAD at 280 nm | Wavelength of high absorbance for the analyte, providing good sensitivity. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with the mobile phase. |
Experimental Protocol: HPLC Purity Assessment
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration (0.1 mg/mL) in the diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions into the equilibrated HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound.
The Orthogonal Approach: Quantitative NMR (qNMR) for Absolute Purity
While HPLC is excellent for routine analysis and detecting trace impurities, its common area percent calculation assumes that all compounds have a similar detector response. For a more accurate, absolute purity determination without needing a certified reference standard of the analyte, Quantitative NMR (qNMR) is a powerful alternative.[9] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Rationale for Using qNMR
-
Primary Method: qNMR is a primary ratio method of analysis, meaning purity can be determined by comparing the integral of a specific analyte proton signal to the integral of a known signal from a certified internal standard of high purity.
-
No Reference Standard Needed: It eliminates the need for a chemically identical reference standard of the analyte, which is particularly useful during early drug development when such standards may not be available.
-
Structural Confirmation: Besides quantification, the NMR spectrum provides structural information, which can help in identifying unknown impurities if they are present at sufficient levels.
Experimental Protocol: ¹H qNMR Purity Assessment
-
Internal Standard Selection: Choose a certified internal standard (IS) that is stable, non-volatile, has a known purity, and possesses sharp proton signals that do not overlap with the analyte's signals. Maleic acid is an excellent choice.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume (approx. 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete relaxation of all protons, which is critical for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methyl protons at the 6-position) and a signal for the internal standard (the two vinyl protons of maleic acid).
-
-
Purity Calculation: Use the following formula to calculate the mass purity:
Purity (%) = (Ianalyte / IIS) x (NIS / Nanalyte) x (Manalyte / MIS) x (mIS / manalyte) x PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific analytical objective, available resources, and the stage of drug development.
| Feature | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between phases. | Signal integration is proportional to the number of nuclei. |
| Quantification | Relative (Area %), requires response factor assumption or identical standard. | Absolute, based on a certified internal standard.[9] |
| Reference Standard | Requires a high-purity standard of the analyte for accurate quantification. | Requires a certified internal standard of a different compound. |
| Sensitivity | High (can detect impurities down to ~0.05% or lower). | Lower (typically requires impurities to be >0.1-0.5%). |
| Specificity | Excellent resolving power for closely related impurities. | Lower resolving power; signal overlap can be a challenge. |
| Throughput | High; suitable for routine quality control. | Lower; longer acquisition times and more complex sample prep. |
| Information | Provides retention time and UV spectrum. | Provides structural information and absolute purity. |
| Best For | Routine QC, stability testing, detecting trace impurities. | Primary characterization of new batches, reference standard certification. |
Decision Logic: Choosing the Right Tool
Caption: Decision tree for selecting between HPLC and qNMR for purity analysis.
Conclusion and Expert Recommendation
For the comprehensive purity assessment of this compound, a dual-pronged approach provides the highest level of analytical confidence.
Reversed-Phase HPLC should be established as the primary method for routine quality control. Its high sensitivity and resolving power make it the ideal tool for detecting and quantifying trace-level impurities, which is a critical regulatory requirement.[10] The method, once validated according to ICH guidelines, is robust, reliable, and suitable for high-throughput environments.[8][11]
Quantitative NMR serves as an essential orthogonal technique. It should be employed for the initial characterization and absolute purity assignment of new synthesis batches and for the certification of in-house reference standards. Its nature as a primary method provides a valuable cross-validation of the HPLC assay results, ensuring the utmost accuracy in purity reporting.
By leveraging the strengths of both HPLC and qNMR, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. moravek.com [moravek.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Introduction: The Challenge of Unambiguous Assignment
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS: 18619-97-1) is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a densely substituted pyridine ring with multiple quaternary carbons and a single aromatic proton, presents a classic challenge for structural verification. While 1D ¹H and ¹³C NMR provide initial data, they are insufficient for unequivocal assignment of the molecular skeleton. The presence of four quaternary carbons (C2, C3, C4, C6) and a single, isolated aromatic proton (H5) means that crucial connectivity information, which is typically derived from proton-proton coupling, is absent.
This guide provides an in-depth, comparative analysis of core 2D NMR experiments—COSY, HSQC, and HMBC—to definitively elucidate the structure of this molecule. We will move beyond a simple description of these techniques to explain the strategic rationale behind their application, demonstrating how a multi-faceted approach transforms ambiguity into certainty.
The Limitations of 1D NMR: A Starting Point of Ambiguity
A preliminary analysis using 1D NMR provides a basic census of the atoms but fails to connect them.
-
¹H NMR: The proton spectrum is deceptively simple. It would reveal four distinct signals: a singlet for the aromatic proton (H5), a singlet for the methyl protons (C6-CH₃), and a quartet and a triplet for the ethyl ester protons (-OCH₂CH₃). The lack of coupling for the aromatic and methyl protons offers no information about their placement on the pyridine ring.
-
¹³C NMR: The proton-decoupled ¹³C spectrum would show ten distinct carbon signals, corresponding to all carbons in the molecule. However, assigning the signals for the four quaternary carbons of the pyridine ring and the cyano group based on chemical shift alone is unreliable and prone to error.
To overcome these limitations, we must employ 2D NMR techniques that reveal through-bond correlations, allowing us to piece together the molecular puzzle.
The 2D NMR Toolkit: A Comparative Analysis for Structure Confirmation
We will now explore the specific roles of three fundamental 2D NMR experiments in the structural elucidation of this compound.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the first step in mapping the proton-proton coupling networks within a molecule.[2][3] It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).
Expertise & Causality: For this compound, the COSY spectrum is predicted to be very simple. Its primary function here is to confirm the presence and connectivity of the ethyl ester group, which constitutes the only spin system in the molecule. We expect to see a cross-peak connecting the methylene quartet with the methyl triplet of the ethyl group. The absence of any other cross-peaks definitively confirms that the aromatic proton (H5) and the methyl protons (on C6) are isolated spin systems, a key piece of the structural puzzle.
Predicted COSY Correlations:
| Proton 1 | Proton 2 | Correlation Type |
| -OCH₂ - | -CH₂CH₃ | ³JHH |
HSQC (Heteronuclear Single Quantum Coherence): Directly Linking Protons to Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[4][5][6] This is the most reliable method for assigning the signals of all protonated carbons.
Expertise & Causality: By correlating the known proton signals from the 1D spectrum to their corresponding carbon signals, HSQC removes the ambiguity associated with assigning C-H carbons. It allows us to definitively identify the carbon signals for C5, the methyl group attached to C6, and the two carbons of the ethyl ester. This experiment provides a foundational map, but it does not provide information about the quaternary carbons or how the identified C-H fragments are connected.
Predicted HSQC Correlations:
| Proton Signal (¹H δ, ppm) | Correlated Carbon (¹³C δ, ppm) | Assignment |
| ~7.0-8.0 | ~110-120 | H5 – C5 |
| ~2.5 | ~20-25 | H(C6-C H₃) – C 6-CH₃ |
| ~4.4 | ~60-65 | H(-OC H₂CH₃) – -OC H₂CH₃ |
| ~1.4 | ~14-16 | H(-OCH₂C H₃) – -OCH₂C H₃ |
| (Note: Chemical shifts are estimations based on typical values for substituted pyridines and esters).[6][7][8] |
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is the cornerstone of this structural elucidation, revealing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[8][9][10] It is the primary tool for assigning quaternary carbons and connecting the molecular fragments identified by COSY and HSQC.[2]
Expertise & Causality: The true power of HMBC lies in its ability to see long-range couplings. By observing correlations from protons with established assignments (via HSQC) to previously unassigned carbons, we can definitively place the quaternary carbons and substituents. For this molecule, the correlations from the isolated methyl protons and the aromatic H5 proton are particularly informative. For instance, the protons of the methyl group at C6 are expected to show correlations to C6 itself, the adjacent C5, and the other adjacent quaternary carbon, C2. Similarly, the aromatic proton H5 should correlate to the carbons two bonds away (C4, C6) and three bonds away (C3, C-CN). These correlations form an overlapping network of constraints that allows for the unambiguous assembly of the entire pyridine core.
Predicted Key HMBC Correlations:
| Proton | Correlated Carbons (2 and 3 bonds away) | Structural Information Gained |
| H 5 | C3, C4, C6, C-CN | Connects the aromatic proton to the core pyridine ring carbons and the cyano group. |
| C6-CH₃ | C2, C5, C6 | Places the methyl group at the C6 position, adjacent to C5 and C2. |
| -OCH₂ CH₃ | C4, C=O, -OCH₂C H₃ | Links the ethyl group to the carbonyl carbon and confirms the ester's attachment at C4. |
By systematically analyzing these correlations, the full structure can be pieced together, as illustrated in the diagram below.
Visualizing the Solution: Key HMBC Correlations
The following diagram illustrates the crucial long-range correlations that allow for the complete assignment of the molecular skeleton.
Caption: Key 2- and 3-bond HMBC correlations for structural assignment.
Experimental Protocol: A Self-Validating Workflow
The following provides a detailed methodology for acquiring high-quality 2D NMR data for the target molecule.
1. Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup (400 MHz Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape on a 1D proton spectrum.
3. Data Acquisition:
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to verify sample concentration and shimming quality.
-
COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Set the spectral width to cover the full proton chemical shift range (e.g., 0-12 ppm).[2]
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹H spectral width as above and the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf). Set spectral widths as in the HSQC experiment. Crucially, set the long-range coupling constant for magnetization transfer (e.g., CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz.[2]
4. Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) to both dimensions of the 2D data.
-
Perform Fourier transformation.
-
Phase correct the spectra.
-
Calibrate the spectra using the residual solvent peak as a reference.
Workflow Visualization
The logical flow of experiments is crucial for efficient and effective structure elucidation.
Caption: A streamlined workflow for 2D NMR-based structural elucidation.
Conclusion: Synthesis of Evidence
The structural elucidation of this compound serves as an exemplary case for the power of a multi-technique 2D NMR approach. No single experiment can provide the complete picture.
-
COSY confirms the isolated nature of the key proton groups.
-
HSQC provides a direct and reliable assignment of all protonated carbons.
-
HMBC acts as the master experiment, weaving together the disparate fragments by revealing long-range connectivity and, most critically, allowing for the assignment of all non-protonated carbons.
By comparing and integrating the data from these complementary experiments, we move from a state of ambiguity to one of high confidence. This logical, evidence-based workflow is not merely an academic exercise; it is a robust, self-validating system essential for researchers in synthetic chemistry and drug development who require absolute certainty in their molecular structures.
References
- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. shd-pub.org.rs [shd-pub.org.rs]
- 8. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. emerypharma.com [emerypharma.com]
A Comparative Guide to the Bioactivity of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate and Its Analogs for Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities. Among these, Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, a substituted 2-hydroxypyridine derivative, represents a key pharmacophore with significant potential. This guide provides a comprehensive comparative analysis of the bioactivity of this core compound and its analogs, offering experimental insights and data to inform future drug design and development efforts by researchers, scientists, and drug development professionals. Our exploration will focus primarily on the anticancer and antimicrobial properties, drawing from a synthesis of recent studies on structurally related compounds.
The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Core: A Privileged Scaffold
The 2-oxo-1,2-dihydropyridine-3-carbonitrile moiety, the tautomeric form of 2-hydroxypyridine-3-carbonitrile, is a recurring motif in a multitude of biologically active molecules. The electron-withdrawing nature of the cyano group, coupled with the hydrogen bonding capabilities of the hydroxyl/oxo group and the overall planarity of the pyridine ring, allows for diverse interactions with biological targets. Modifications at various positions of this scaffold have been shown to profoundly influence its bioactivity, leading to the identification of potent anticancer and antimicrobial agents.
Comparative Bioactivity Analysis: Anticancer Potential
While direct comparative studies on this compound are limited, extensive research on analogous 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles provides a strong basis for understanding its potential. These studies reveal that the nature and position of substituents on the aryl rings at the C4 and C6 positions are critical determinants of cytotoxic activity.
A noteworthy study synthesized a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino isosteres, evaluating their inhibitory effects on the growth of human HT-29 colon and MDA-MB-231 breast cancer cell lines.[1][2] The findings underscore the importance of specific substitutions for potent anticancer activity.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected 2-Imino and 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs [1]
| Compound ID | R (at C6) | Ar (at C4) | Bioisostere | HT-29 (IC50 µM) | MDA-MB-231 (IC50 µM) |
| 4 | 4-Fluorophenyl | 2-Hydroxyphenyl | 2-Imino | >100 | 4.6 |
| 6 | 4-Fluorophenyl | 2-Ethoxyphenyl | 2-Imino | 0.70 | 8.8 |
| 23 | 2-Fluorophenyl | 2-Methoxyphenyl | 2-Oxo | Not Reported | Not Reported |
| 29 | 2-Fluorophenyl | 3,4-Dichlorophenyl | 2-Oxo | Not Reported | Not Reported |
Data synthesized from Abdel-fattah et al. (2012).[1][2]
From this data, a clear structure-activity relationship (SAR) emerges. For instance, the 2-imino analog with a 2-ethoxyphenyl group at the C4 position (Compound 6 ) demonstrated remarkable potency against the HT-29 colon cancer cell line with an IC50 value of 0.70 µM.[1] In contrast, the 2-hydroxyphenyl substituted analog (Compound 4 ) was more effective against the MDA-MB-231 breast cancer cell line.[1] This highlights the cell-line-specific sensitivity and the profound impact of subtle electronic and steric modifications.
Further research into 2-methoxypyridine-3-carbonitrile derivatives has also identified compounds with significant antiproliferative effects in the low micromolar range against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, reinforcing the potential of this scaffold.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard method for assessing the cytotoxic activity of the isonicotinate analogs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MDA-MB-231, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Diagram 1: Experimental Workflow for MTT Assay
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Comparative Bioactivity Analysis: Antimicrobial Potential
The pyridine nucleus is also a well-established scaffold in the design of antimicrobial agents. While specific data on this compound is not abundant, studies on structurally similar substituted nicotinamidines and other pyridine derivatives provide valuable insights into their potential antibacterial and antifungal activities.
For instance, a series of substituted phenylfuranylnicotinamidines were synthesized and evaluated for their antimicrobial properties.[4] Several of these compounds exhibited minimum inhibitory concentration (MIC) values in the range of 10-20 µM against both Gram-positive (e.g., Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] Notably, some analogs displayed potency comparable to the standard antibiotic ampicillin against Staphylococcus aureus.[4]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Pyridine Derivatives
| Compound Type | Test Organism | Activity Range (MIC in µg/mL) | Reference Compound |
| Substituted Tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Aspergillus niger | Exhibited significant antibacterial and antifungal activities | Ciprofloxacin, Fluconazole |
| Substituted Quinoline Hydrazones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Fusarium pallidoroseum, Candida albicans | Broad spectrum of antimicrobial activities | Ampicillin |
Data synthesized from representative studies on related heterocyclic compounds.[5][6]
The antimicrobial activity is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms, such as DNA replication, protein synthesis, or cell wall formation. The specific mechanism, however, is highly dependent on the overall structure of the molecule.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control (medium with inoculum, no compound), a sterility control (medium only), and a positive control (medium with inoculum and a standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diagram 2: Workflow for MIC Determination via Broth Microdilution
Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective findings from studies on analogous compounds allow for the postulation of a preliminary structure-activity relationship for derivatives of this compound.
-
Substitution at C4 and C6: The nature of the substituents at the C4 and C6 positions of the pyridine ring is paramount for both anticancer and antimicrobial activities. Aromatic or heteroaromatic rings at these positions appear to be favorable. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can significantly modulate the bioactivity.
-
The Role of the 2-Hydroxy/Oxo Group and 3-Cyano Group: These functional groups are likely involved in crucial hydrogen bonding interactions with the active sites of target enzymes or receptors. The tautomeric nature of the 2-hydroxypyridine system may also play a role in its binding affinity.
-
Ester Moiety at C5: The ethyl ester group at the C5 position can influence the pharmacokinetic properties of the molecule, such as its solubility and membrane permeability. Hydrolysis of the ester to the corresponding carboxylic acid could also occur in vivo, potentially altering the bioactivity profile.
While the precise molecular targets for many of these compounds are yet to be fully elucidated, plausible mechanisms of action for their anticancer effects include the inhibition of protein kinases, which are often dysregulated in cancer. For their antimicrobial activity, interference with microbial enzymes or disruption of cell membrane integrity are likely mechanisms.
Diagram 3: Postulated Structure-Activity Relationship
References
- 1. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
For researchers, scientists, and professionals in drug development, the meticulous synthesis and rigorous validation of novel chemical entities are paramount. This guide provides an in-depth technical exploration of the synthesis of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into a robust spectroscopic validation workflow, comparing the chosen synthetic route with established alternatives and providing the experimental data necessary for confident structural elucidation.
The isonicotinate scaffold and its derivatives are of considerable interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory and antioxidant properties.[1] The 2-pyridone core, a key feature of the target molecule, is a privileged structure in drug discovery, known to act as a bioisostere for various functional groups and to modulate key physicochemical properties of drug candidates.[2][3][4][5] This guide will equip you with the practical knowledge to synthesize and definitively characterize this valuable compound.
Synthesis of this compound: A Modified Guareschi-Thorpe Approach
The synthesis of this compound is efficiently achieved through a modification of the Guareschi-Thorpe pyridine synthesis. This classical reaction involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base to form a substituted 2-pyridone.[6][7][8][9][10] In our case, we utilize ethyl acetoacetate and cyanoacetamide as the key starting materials.
The causality behind this choice of reactants lies in their inherent reactivity. Ethyl acetoacetate provides the C2, C3, C4, and the methyl group at C6 of the pyridine ring, while cyanoacetamide delivers the nitrogen atom, the C5, and the cyano group at C3. The reaction proceeds via a series of condensation and cyclization steps, ultimately leading to the desired 2-pyridone structure.
Reaction Mechanism
The reaction is initiated by a base-catalyzed Knoevenagel condensation between ethyl acetoacetate and cyanoacetamide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final product. The use of a base, such as piperidine, is crucial to deprotonate the active methylene groups, thereby facilitating the condensation reactions.
Caption: Mechanism of the Guareschi-Thorpe synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Ethanol
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
Spectroscopic Validation: A Multi-faceted Approach
The structural confirmation of the synthesized this compound is a critical step that relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for an unambiguous assignment of the molecular structure.
Caption: Workflow for the spectroscopic validation of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H (intramolecular H-bond) & N-H | Stretching |
| ~2980 | C-H (sp³) | Stretching |
| ~2220 | C≡N (Cyano) | Stretching |
| ~1720 | C=O (Ester) | Stretching |
| ~1650 | C=O (Pyridone) | Stretching |
| ~1600, ~1470 | C=C (Aromatic ring) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
The broad absorption around 3400 cm⁻¹ is indicative of the O-H group of the hydroxypyridine tautomer and the N-H group of the pyridone tautomer, likely broadened due to hydrogen bonding. The sharp, strong peak around 2220 cm⁻¹ is a clear indication of the cyano group. The two distinct carbonyl stretching frequencies confirm the presence of both the ester and the pyridone functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete structural elucidation.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (broad s) | Singlet | 1H | N-H (Pyridone) |
| ~6.2 (s) | Singlet | 1H | H-5 (Pyridone ring) |
| ~4.3 (q) | Quartet | 2H | -OCH₂CH₃ (Ester) |
| ~2.4 (s) | Singlet | 3H | -CH₃ (Pyridone ring) |
| ~1.3 (t) | Triplet | 3H | -OCH₂CH₃ (Ester) |
The downfield singlet at ~12.5 ppm is characteristic of the acidic N-H proton of the 2-pyridone. The singlet at ~6.2 ppm corresponds to the lone proton on the pyridine ring. The quartet and triplet are classic signals for an ethyl ester group. The singlet at ~2.4 ppm is assigned to the methyl group attached to the pyridine ring.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~160 | C=O (Pyridone) |
| ~158 | C-6 (Pyridone ring) |
| ~150 | C-2 (Pyridone ring) |
| ~117 | C≡N (Cyano) |
| ~108 | C-5 (Pyridone ring) |
| ~95 | C-3 (Pyridone ring) |
| ~62 | -OCH₂CH₃ (Ester) |
| ~20 | -CH₃ (Pyridone ring) |
| ~14 | -OCH₂CH₃ (Ester) |
The ¹³C NMR spectrum will show distinct signals for all ten carbon atoms in the molecule. The two carbonyl carbons will appear downfield, as will the carbons of the pyridine ring. The cyano carbon will have a characteristic chemical shift around 117 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For this compound (C₁₀H₁₀N₂O₃), the expected molecular weight is 206.20 g/mol .
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 206
-
Key Fragments:
-
m/z = 178 ([M - C₂H₄]⁺) - Loss of ethylene from the ethyl ester.
-
m/z = 161 ([M - OC₂H₅]⁺) - Loss of the ethoxy group.
-
m/z = 133 ([M - COOC₂H₅]⁺) - Loss of the entire ethyl ester group.
-
The presence of the molecular ion peak at m/z 206 confirms the molecular formula. The fragmentation pattern, particularly the loss of fragments related to the ethyl ester group, provides strong evidence for the proposed structure.
Comparison with Alternative Synthesis Methods
While the modified Guareschi-Thorpe synthesis is an efficient method, other routes to functionalized pyridines exist. A prominent alternative is the Hantzsch Pyridine Synthesis .
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[11][12][13]
Comparison:
| Feature | Modified Guareschi-Thorpe Synthesis | Hantzsch Pyridine Synthesis |
| Starting Materials | β-ketoester and cyanoacetamide | Aldehyde, 2x β-ketoester, ammonia |
| Key Intermediate | Knoevenagel condensation product | Dihydropyridine |
| Product Type | Substituted 2-pyridones | Symmetrically substituted pyridines (initially dihydropyridines) |
| Advantages | Direct synthesis of 2-pyridones, good for specific substitution patterns. | High atom economy, one-pot reaction, versatile for various substituents. |
| Limitations | May not be as versatile for a wide range of substitutions. | Often requires a subsequent oxidation step to form the pyridine. |
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For the specific synthesis of this compound, the Guareschi-Thorpe approach is more direct and efficient.
Conclusion
This guide has provided a comprehensive overview of the synthesis and spectroscopic validation of this compound. By following the detailed experimental protocols and understanding the interpretation of the spectroscopic data, researchers can confidently synthesize and characterize this important heterocyclic compound. The comparison with the Hantzsch pyridine synthesis offers a broader perspective on the strategic choices in synthetic organic chemistry. The robust validation of molecular structure through a combination of FT-IR, NMR, and MS is a cornerstone of scientific integrity and is essential for the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate and Other Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridone derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the biological activity of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate against other notable pyridone derivatives, supported by experimental data and protocols. Our focus is to elucidate the structure-activity relationships that govern their efficacy as antimicrobial, anticancer, and anti-inflammatory agents, thereby offering a valuable resource for researchers in drug discovery and development.
Introduction to the Pyridone Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-pyridone core is a prominent structural motif found in numerous natural products and synthetic compounds of biological importance.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a "privileged scaffold" in drug design.[3] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the latter predominating, is a key characteristic of this heterocyclic system.[3] The diverse biological activities exhibited by pyridone derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, have spurred extensive research into this class of compounds.[2]
This compound, the focal point of this guide, is a polysubstituted pyridone derivative. Its biological potential, particularly as an anti-inflammatory and antioxidant agent, makes it a compound of significant interest. This guide will place its activity in the context of other pyridone derivatives, highlighting the influence of various substituents on the pyridone ring on their overall biological profile.
Comparative Analysis of Biological Activities
The biological activity of pyridone derivatives is significantly influenced by the nature and position of substituents on the pyridone ring. This section compares the antimicrobial, anticancer, and anti-inflammatory activities of this compound and related compounds, supported by quantitative data from various studies.
Antimicrobial Activity
Pyridone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of a cyano group at the C3 position, as seen in our target molecule, is often associated with potent antimicrobial effects.
Several studies have highlighted the antibacterial potential of 3-cyano-2-pyridone derivatives. For instance, certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[4] Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against E. coli.[5] The proposed mechanism for their antibacterial action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]
Table 1: Comparative Antimicrobial Activity of Pyridone Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 3-cyano-2-pyridone derivative 3d | E. coli | 3.91 | [5] |
| 3-cyano-2-pyridone derivative 3e | E. coli | 3.91 | [5] |
| Pyrido[2,3-d]pyrimidine 7 | Candida albicans | 1.95 | [5] |
| Pyrido[2,3-d]pyrimidine 9 | Candida albicans | 1.95 | [5] |
| Pyrido[2,3-d]pyrimidine 11 | Rhizopus sp. | 1.95 | [5] |
| Pyrido[2,3-d]pyrimidine 14 | Aspergillus niger, C. albicans | 1.95 | [5] |
Anticancer Activity
The anticancer potential of pyridone derivatives is a significant area of research.[6] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[7]
Substituted pyridines and pyridones have demonstrated a wide range of potencies. For example, a novel pyridone derivative, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, exhibited a low IC50 value of 4.5 µM in HepG2 liver cancer cells.[7] The anticancer activity of these compounds is often linked to the upregulation of p53 and p21, leading to G2/M phase arrest, and the induction of apoptosis via the JNK pathway.[7]
Table 2: Comparative Anticancer Activity of Pyridone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [7] |
| 2-pyridones with 4H-pyran moieties | MCF-7 (Breast) | 8 | [7] |
| 2-pyridones with 4H-pyran moieties | HepG2 (Liver) | 11.9 | [7] |
| 2-pyridones with 4H-pyran moieties | A549 (Lung) | 15.8 | [7] |
| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitriles | HepG2 (Liver) | 20-75 | [7] |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [8][9] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [8][9] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 1.93 | [8] |
The structure-activity relationship studies reveal that the nature and position of aryl substituents on the pyridone ring play a crucial role in determining the anticancer potency. The presence of electron-donating groups, such as methoxy groups, has been shown to enhance antiproliferative activity.[10]
Anti-inflammatory Activity
Pyridone derivatives have emerged as promising anti-inflammatory agents.[11] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[12]
Studies on 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema.[13] The anti-inflammatory potential of these compounds is thought to be linked to their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase and lipoxygenase are iron-dependent.[13] More directly, some pyridone derivatives have been identified as dual inhibitors of COX-1 and COX-2.[12]
While specific anti-inflammatory data for this compound is emerging, its structural features are consistent with those of other anti-inflammatory pyridones, suggesting a potential role in modulating inflammatory responses.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of pyridone derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridone derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[17][18]
Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[18][19]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[20] The results can also be read using a plate reader to measure optical density.[19]
Caption: Workflow for MIC determination by broth microdilution.
Mechanistic Insights and Structure-Activity Relationships
The biological activities of pyridone derivatives are intricately linked to their chemical structures. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Mechanisms
The anticancer effects of many pyridone derivatives are mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[7]
Caption: Proposed anticancer mechanism of certain pyridone derivatives.
Key SAR observations for anticancer activity include:
-
Aryl Substituents: The presence and substitution pattern of aryl groups at positions 4 and 6 of the pyridone ring significantly impact cytotoxicity. Electron-donating groups on these aryl rings can enhance activity.[10]
-
Cyano Group: The electron-withdrawing cyano group at the C3 position is a common feature in many biologically active pyridones.
-
Urea Moiety: Incorporation of a urea functionality can lead to highly potent anticancer agents, as seen in some pyridine-urea derivatives.[8]
Anti-inflammatory Mechanisms
The anti-inflammatory action of pyridone derivatives is often associated with the inhibition of pro-inflammatory enzymes and mediators.
Caption: Potential anti-inflammatory mechanisms of pyridone derivatives.
Key SAR observations for anti-inflammatory activity include:
-
Hydroxyl Group: A hydroxyl group on the pyridone ring, particularly at the C3 or C4 position, is often important for activity, potentially due to its iron-chelating ability.[13]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to reach the target site and exert its anti-inflammatory effect.
Conclusion
This compound belongs to the promising class of pyridone derivatives that exhibit a wide array of biological activities. This guide has provided a comparative overview of its potential antimicrobial, anticancer, and anti-inflammatory properties in the context of other structurally related compounds. The provided experimental protocols and mechanistic insights aim to facilitate further research and the rational design of novel pyridone-based therapeutics. The structure-activity relationships discussed underscore the importance of specific functional groups and substitution patterns in modulating the biological efficacy of these versatile heterocyclic compounds. Future studies directly comparing the activity of this compound with other pyridones will be invaluable in fully elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. microbe-investigations.com [microbe-investigations.com]
A Researcher's Comparative Guide to the In Vitro Evaluation of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate Derivatives
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, ethyl 3-cyano-2-hydroxy-6-methylisonicotinate and its derivatives are emerging as a promising class of compounds with a diverse range of potential biological activities. This guide provides a comprehensive comparison of in vitro testing methodologies to effectively characterize the bioactivity of these derivatives, with a focus on their anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for data interpretation, empowering researchers to make informed decisions in their screening cascade.
The Therapeutic Promise of the Isonicotinate Scaffold
The isonicotinic acid framework, a key feature of the title compounds, is present in several established drugs, highlighting its therapeutic value.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian effects.[2] Recent studies have particularly underscored the potent anti-inflammatory and reactive oxygen species (ROS) inhibitory activities of isonicotinates, with some derivatives exhibiting significantly greater potency than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][3] This positions the this compound core as a valuable starting point for the synthesis of new chemical entities targeting a range of pathological conditions.
A Comparative Overview of Key In Vitro Assays
The initial in vitro screening of a new compound library is a critical step to identify promising lead candidates. The choice of assays should be guided by the putative mechanism of action and the desired therapeutic application. Below, we compare and contrast the most relevant assays for evaluating isonicotinate derivatives.
Table 1: Comparative Analysis of Primary In Vitro Screening Assays
| Biological Activity | Assay | Principle | Advantages | Limitations | Typical Positive Controls |
| Antioxidant | DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Simple, rapid, and cost-effective for initial screening.[4] | Can be subject to interference from compounds that have absorption spectra overlapping with DPPH. | Ascorbic Acid, Trolox, Gallic Acid |
| ABTS Radical Cation Decolorization | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant compound, leading to a loss of color. | Applicable to both hydrophilic and lipophilic antioxidants and less prone to interference than DPPH.[4] | The radical is not representative of physiological radicals. | Ascorbic Acid, Trolox | |
| Anti-inflammatory | Inhibition of Protein Denaturation | Measures the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin (BSA), which is a hallmark of inflammation.[5] | Simple, cost-effective, and provides a preliminary indication of anti-inflammatory potential. | Non-specific and does not provide mechanistic insights. | Aspirin, Diclofenac Sodium |
| Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7) | Quantifies the inhibition of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.[6] | Cell-based assay that provides more physiologically relevant data and can indicate inhibition of the iNOS pathway. | Requires cell culture facilities and is more complex than cell-free assays. | Dexamethasone, L-NAME | |
| Anticancer/Cytotoxicity | MTT Assay | Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Widely used, reliable, and suitable for high-throughput screening.[7] | Can be affected by compounds that alter cellular metabolism without being cytotoxic. | Doxorubicin, Cisplatin, Paclitaxel |
| SRB Assay | Quantifies the total protein content of adherent cells by staining with sulforhodamine B, providing a measure of cell number.[8] | Less sensitive to metabolic interference than the MTT assay and offers a stable endpoint.[9] | Only suitable for adherent cells. | Doxorubicin, Cisplatin, Paclitaxel | |
| Antimicrobial | Broth Microdilution (Minimum Inhibitory Concentration - MIC) | Determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism in a liquid medium.[10] | Provides a quantitative measure of antimicrobial potency and is considered the gold standard.[11] | Can be time-consuming and requires careful standardization of inoculum density. | Gentamicin, Ciprofloxacin, Fluconazole |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and accuracy, it is imperative to follow standardized protocols. Below are detailed methodologies for the key in vitro assays discussed.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from established methods for assessing antioxidant capacity.[12]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank control (100 µL solvent + 100 µL methanol) and a negative control (100 µL solvent + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a framework for assessing the cytotoxic potential of the synthesized derivatives against cancer cell lines.[7]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Absorbance Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Protocol 3: Broth Microdilution for MIC Determination
This standardized method is essential for evaluating the antimicrobial potential of the derivatives.[10]
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of the test compound and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent.
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure in a 96-well Plate:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of experiments and the potential biological pathways involved is crucial for effective research.
Caption: A generalized workflow for the in vitro screening of novel isonicotinate derivatives.
Caption: A simplified diagram of the LPS-induced inflammatory pathway in macrophages.
Data Interpretation and Comparative Analysis
The ultimate goal of this screening cascade is to identify lead compounds with superior performance compared to existing alternatives.
Table 2: Hypothetical Comparative Data for Isonicotinate Derivatives
| Compound | Antioxidant Activity (DPPH, IC50 in µM) | Anti-inflammatory Activity (NO Inhibition, IC50 in µM) | Anticancer Activity (MCF-7, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |
| Derivative A | 15.2 | 8.5 | 5.1 | 16 |
| Derivative B | 28.7 | 12.3 | 22.8 | 64 |
| Derivative C | 12.5 | 6.8 | 3.2 | 8 |
| Ibuprofen | >100 | 11.2[1] | N/A | N/A |
| Doxorubicin | N/A | N/A | 0.8 | N/A |
| Ciprofloxacin | N/A | N/A | N/A | 0.5 |
Note: The data presented in this table is for illustrative purposes and should be replaced with experimental results.
From this hypothetical data, Derivative C emerges as a promising lead candidate due to its potent activity across multiple assays, particularly its superior anti-inflammatory and anticancer effects compared to the other derivatives and its notable antimicrobial activity. Its anti-inflammatory IC50 is significantly lower than that of ibuprofen, a key finding that warrants further investigation.[1]
Conclusion and Future Directions
The in vitro testing methodologies outlined in this guide provide a robust framework for the initial characterization of novel this compound derivatives. By systematically evaluating their antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties, researchers can effectively identify lead compounds for further development. Promising candidates should be subjected to secondary screening, including mechanism of action studies, to elucidate their molecular targets. For instance, compounds exhibiting strong anti-inflammatory activity could be further investigated for their effects on key signaling pathways such as NF-κB and MAPK.[6] Similarly, potent anticancer derivatives should be evaluated for their ability to induce apoptosis and cell cycle arrest.[13] This structured approach, grounded in sound experimental design and objective comparison, will undoubtedly accelerate the translation of these promising chemical entities from the bench to potential clinical applications.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis and application of novel compounds. The safe management and disposal of chemical reagents like Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS No. 18619-97-1) are paramount to ensuring personnel safety, regulatory compliance, and environmental stewardship.[1] This compound, a substituted pyridine derivative, is valuable as a building block in the synthesis of various pharmaceuticals, particularly for its potential anti-inflammatory and antioxidant properties.[1]
However, its structure—incorporating both a pyridine ring and a cyano group—necessitates a cautious and informed approach to its disposal. Pyridine derivatives are often harmful, and cyanide compounds present unique toxicological risks.[2][3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. In the absence of a specific, detailed Safety Data Sheet (SDS) for this exact molecule, the procedures outlined here are based on a conservative assessment of its constituent functional groups.
Part 1: Hazard Assessment and Waste Characterization
The fundamental principle of safe disposal is a thorough understanding of the material's hazards. The structure of this compound dictates its classification as hazardous waste.
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in direct contact with the skin.[2][4] They can act as skin and eye irritants.[4] Therefore, all waste streams containing this compound must be managed to prevent personnel exposure.
-
Cyano (-CN) Group: The presence of the cyano group is a significant concern. While the cyanide in a cyano group on an organic molecule is not free cyanide ion, these compounds must be handled with extreme care. A critical incompatibility is with strong acids. Contact with acids can cause the release of highly toxic hydrogen cyanide (HCN) gas.[5][6] Therefore, segregation from acidic waste is a non-negotiable safety measure.
Based on these components, all materials that have come into contact with this compound must be classified and handled as hazardous chemical waste.[2] This includes:
-
Residual solid compound
-
Solutions containing the compound
-
Contaminated labware (e.g., pipette tips, weigh boats, vials)
-
Contaminated Personal Protective Equipment (PPE)
Part 2: Core Disposal Protocol: A Step-by-Step Methodology
Adherence to a systematic disposal workflow is essential for safety and compliance. The following protocol outlines the necessary steps from the point of generation to final removal by certified personnel.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the proper engineering controls and PPE are in use.
-
Engineering Controls: All handling and waste consolidation should occur inside a certified chemical fume hood to minimize inhalation exposure.[4][7] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions.[10][11]
-
Solid Waste:
-
Collect unreacted solid this compound, contaminated weigh boats, and other disposable solid labware in a dedicated hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.[2]
-
-
Liquid Waste:
-
Collect solutions containing the compound in a separate, leak-proof hazardous waste container compatible with the solvent used.[12]
-
Crucially, never mix this waste stream with acidic waste. [5] The container for this cyanated organic waste should be specifically labeled to warn against mixing with acids.
-
-
Contaminated Labware and PPE:
Step 3: Containerization and Labeling
All hazardous waste must be accumulated in appropriate containers that are correctly labeled to meet regulatory standards.[13]
-
Container Requirements: Use containers that are in good condition, compatible with the waste, and have secure, leak-proof lids.[11] The original chemical container is often an excellent choice for waste accumulation.[12] Do not overfill containers; allow for at least 10% headspace for expansion.[10]
-
Labeling Protocol: Affix a hazardous waste label to each container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full, unambiguous chemical name: "Waste this compound."
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Harmful/Irritant).
-
The date of waste generation.[2]
-
Step 4: Storage Pending Disposal
Accumulated waste must be stored safely and securely while awaiting pickup.
-
Store sealed waste containers in a designated and well-ventilated satellite accumulation area.[2]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10][11]
-
The storage area should be secure and accessible only to trained personnel.
Step 5: Final Disposal
Final disposal of hazardous waste is a regulated activity that must not be performed by laboratory personnel.
-
Arrange for waste collection through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][13]
-
Never discharge chemical waste to the sewer via sink drains or dispose of it in regular trash.[12]
-
The likely disposal method for this type of compound is high-temperature incineration by a specialized facility.[14]
Table 1: Summary of Disposal and Safety Information
| Parameter | Specification | Rationale & Citation |
| Waste Classification | Hazardous Chemical Waste | Based on pyridine and cyano functional groups.[2][3] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against skin/eye irritation and absorption.[4] |
| Engineering Controls | Chemical Fume Hood | Minimizes risk of inhalation.[7] |
| Solid Waste Container | Labeled, sealed HDPE container | Ensures chemical compatibility and prevents leaks.[2] |
| Liquid Waste Container | Labeled, sealed, compatible solvent bottle | Prevents spills and dangerous reactions.[12] |
| Key Incompatibility | Strong Acids | Prevents the potential liberation of toxic HCN gas.[5][6] |
| Final Disposal Method | Via licensed hazardous waste contractor | Ensures regulatory compliance and environmental safety.[13] |
Part 3: Emergency Procedures – Spill Management
In the event of a spill, a swift and correct response is critical to mitigating exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.
-
Isolate: Restrict access to the spill area.
-
Report: Inform your laboratory supervisor and institutional EHS office.
-
Assess and Equip: For small, manageable spills, trained personnel may proceed with cleanup after donning appropriate PPE (including double nitrile gloves and safety goggles).
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[2][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[12]
For large spills, or any spill you are not trained or equipped to handle, evacuate the area, close the doors, and contact your EHS emergency line immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Decision Workflow.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate
Welcome to your essential guide for handling Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS No. 18619-97-1). As a key intermediate in the synthesis of novel therapeutics and agrochemicals, the integrity of your research and your personal safety are paramount.[1] This document moves beyond a simple checklist, providing a procedural and logical framework to ensure that every interaction with this compound is managed with the highest degree of safety and scientific rigor.
Our safety philosophy is built on a proactive understanding of the molecule's structure. The presence of a cyano (-CN) group attached to a pyridine backbone necessitates a heightened level of caution. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, established protocols for handling cyanopyridines and cyanide salts provide a robust and authoritative basis for our recommendations.[2][3] We will therefore treat this compound with the caution it structurally warrants, ensuring a self-validating system of safety at every step.
Hazard Assessment: A Structural Perspective
The primary driver of our safety protocol is the toxicology of the cyano group. Cyanide-containing compounds can be highly toxic, with the potential to be fatal if inhaled, ingested, or absorbed through the skin.[3] They function by inhibiting cellular respiration.[3] The isonicotinate portion of the molecule, a pyridine derivative, can also cause skin, eye, and respiratory tract irritation.[4][5][6] Therefore, our entire safety apparatus—from engineering controls to personal protective equipment (PPE)—is designed to prevent any route of exposure.
Foundational Safety: Engineering Controls
Before any personal protective equipment is even selected, the environment must be engineered for safety. PPE is the last line of defense, not the first.
-
Primary Containment: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified and properly functioning chemical fume hood.[3][7] This is non-negotiable and serves as the most critical barrier to preventing inhalation of the solid powder or any potential vapors.
-
Emergency Infrastructure: The laboratory must be equipped with an easily accessible and recently tested safety shower and eyewash station.[3][5] All personnel must be aware of their location and trained in their use.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory for all procedures involving this compound. The selection is based on a synthesis of recommendations for handling cyanides and other hazardous chemical reagents.[8]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[9][10][11]
-
Standard Operations: Wear tightly fitting chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[2][4] Standard safety glasses are insufficient as they do not protect against splashes or fine powders.
-
High-Risk Procedures: When there is a significant risk of splashing (e.g., handling larger quantities, potential for pressure differentials), supplement your goggles with a full-face shield.[3][12]
Hand Protection
Skin contact is a primary route of exposure for cyanide-containing compounds.[3] Glove selection and use must be meticulous.
| Glove Type | Recommended Use | Key Considerations |
| Nitrile Gloves | Sufficient for handling small quantities of the solid compound and incidental contact. | Not all nitrile gloves are equal. Always check the manufacturer's chemical compatibility chart. Inspect for pinholes or tears before each use.[3] |
| Butyl Rubber | Recommended for procedures involving solvents or extended handling times. | Offers superior resistance to a broader range of chemicals compared to nitrile.[7] |
Crucial Glove Protocol:
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.[13]
-
Double Gloving: For added security during transfers or when handling concentrated solutions, consider wearing two pairs of nitrile gloves.
-
Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[13]
-
Immediate Disposal: Dispose of contaminated gloves into a designated hazardous waste container immediately after use.[13]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[13][14]
Body Protection
-
Wear a clean, fully-buttoned laboratory coat with long sleeves.
-
Ensure legs are fully covered with long pants or equivalent attire.
-
Closed-toe, liquid-resistant shoes are mandatory.[3]
Respiratory Protection
While the chemical fume hood is the primary control, respiratory protection may be required in specific scenarios.
-
Standard Handling: Not required when all work is conducted within a properly functioning fume hood.
-
Emergency Situations: In the event of a significant spill outside of a fume hood, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[3][15][16] Only personnel trained in respirator use and spill cleanup should perform these actions.[7]
Operational Plans and Step-by-Step Guidance
Adherence to a strict, logical workflow is critical for safety.
Standard Handling Protocol (Solid Compound)
-
Preparation: Designate a specific area within the fume hood for the procedure.
-
Don PPE: Put on all required PPE in the correct order (see diagram below).
-
Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood to minimize transfer. Use anti-static weighing paper or a weigh boat.
-
Transfer: If a transfer is necessary, perform it slowly and carefully to avoid creating airborne dust.
-
Dissolution: Add solvent to the solid slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: Securely cap the container. Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the correct order to prevent contamination (see diagram below).
-
Hygiene: Wash hands thoroughly.
Workflow for Donning and Doffing PPE
The sequence of putting on and removing PPE is designed to minimize the risk of self-contamination.
Caption: Correct sequence for donning and doffing PPE to prevent cross-contamination.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an incident.
Emergency Response to Exposure
| Exposure Route | Immediate First-Aid Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush affected skin with plenty of soap and water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention.[4][7] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Spill Management
-
Small Spill (inside fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.[4]
-
Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Wipe the area with a suitable decontaminant and then clean with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area. Alert colleagues and your supervisor.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[7]
-
Do not attempt to clean up the spill unless you are specifically trained and equipped to do so.
-
Chemical Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
Caption: Step-by-step workflow for the safe segregation and disposal of chemical waste.
Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams. Solid waste (gloves, wipes) should be double-bagged and placed in a solid waste container.[3] Liquid waste must be collected in a compatible, sealed container.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store waste in a designated and secure satellite accumulation area away from incompatible materials.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[14]
By integrating this comprehensive safety and operational plan into your daily workflow, you build a deep, procedural trust in your ability to handle this compound safely and effectively, protecting both yourself and the integrity of your research.
References
- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. quora.com [quora.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 16. unitedchemicalcn.com [unitedchemicalcn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
